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  • Product: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
  • CAS: 138950-42-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride In Vitro

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (CAS: 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (CAS: 30830-04-7 / 138950-42-2) serves as a highly privileged pharmacophore in modern medicinal chemistry. While frequently utilized as a foundational building block, its intact structural motif exhibits potent biological activity as an ATP-competitive kinase inhibitor [1].

This whitepaper details the in vitro mechanism of action (MOA) of this pyrazole-5-amine scaffold, exploring its structural biology, the signaling cascades it disrupts, and the self-validating experimental workflows required to rigorously quantify its target engagement and cellular efficacy.

Structural Biology & Binding Kinetics (The "Why")

To understand the in vitro efficacy of this compound, one must analyze the causality behind its structural components. The molecule is not a random assembly of functional groups; it is a highly tuned orthosteric ligand designed to exploit the highly conserved ATP-binding pocket of protein kinases (such as p38α MAPK, CDKs, and Src family kinases) [2].

  • 1H-Pyrazol-5-amine Core (The Hinge Binder): The pyrazole ring, coupled with the 5-amine group, acts as the primary anchor. The amine acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met109 in p38 MAPK or Met318 in Abl kinase), while the pyrazole nitrogen acts as a hydrogen bond acceptor.

  • 1,4-Dimethyl Substitution: The 1-methyl group locks the pyrazole into a specific tautomeric conformation, preventing rotational entropy loss upon binding. The 4-methyl group projects into a small, lipophilic pocket adjacent to the kinase "gatekeeper" residue, enhancing target selectivity.

  • 3-Phenyl Ring: This moiety projects deep into the hydrophobic pocket (Region I/II) of the kinase. The desolvation of this phenyl ring upon binding provides the primary thermodynamic driving force ( ΔG ) for the compound's high affinity.

  • Hydrochloride Salt Form: The HCl formulation is a deliberate choice for in vitro pharmacology. It drastically enhances aqueous solubility in standard assay buffers (e.g., HEPES/PBS), preventing compound precipitation and artifactual "promiscuous inhibition" caused by colloidal aggregation.

In Vitro Mechanism of Action: Signaling Pathway Disruption

In vitro, the primary MOA of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is the competitive displacement of endogenous ATP. By occupying the catalytic cleft, the compound prevents the transfer of the terminal γ -phosphate of ATP to downstream protein substrates.

In a typical Receptor Tyrosine Kinase (RTK) or Mitogen-Activated Protein Kinase (MAPK) signaling cascade, this inhibition acts as a molecular roadblock. It halts the phosphorylation-dependent activation of downstream effectors (like ERK or transcription factors), thereby arresting cellular proliferation or inflammatory cytokine release.

Pathway Stimulus Extracellular Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Binds Adapter Adapter Proteins (Grb2/SOS) Receptor->Adapter Phosphorylates TargetKinase Target Kinase (e.g., p38 MAPK) Adapter->TargetKinase Activates Downstream Downstream Effectors (Transcription Factors) TargetKinase->Downstream Phosphorylates Inhibitor 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine HCl Inhibitor->TargetKinase Competes for ATP pocket Response Cellular Response (Proliferation/Survival) Downstream->Response Induces

Fig 1: Kinase signaling cascade and ATP-competitive inhibition by the pyrazole scaffold.

Self-Validating Experimental Protocols (The "How")

To rigorously validate the MOA of this compound, researchers must employ an orthogonal, self-validating testing matrix. This requires moving from cell-free biochemical affinity to complex intracellular target engagement.

Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard radiometric or colorimetric assays. The conjugated aromatic system of the phenyl-pyrazole can exhibit autofluorescence. TR-FRET introduces a time-delayed measurement that completely eliminates background autofluorescence, ensuring a high signal-to-noise ratio [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dissolve the pyrazole HCl salt in 100% DMSO to a 10 mM stock, then perform a 3-fold serial dilution.

  • Equilibration Phase (Critical Step): Add 5 nM of the recombinant target kinase (e.g., p38α) to a 384-well low-volume plate. Add the compound dilutions. Incubate for 30 minutes at room temperature. Causality: This pre-incubation allows the compound to reach thermodynamic equilibrium with the kinase before introducing the highly competitive tracer, preventing artificially inflated IC50​ values.

  • Tracer Addition: Add an Alexa Fluor 647-conjugated ATP-competitive tracer and a Europium (Eu)-labeled anti-tag antibody.

  • Detection: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu donor, 665 nm for Tracer acceptor).

  • Analysis: Calculate the 665/615 nm emission ratio. Fit the dose-response curve to a 4-parameter logistic equation to derive the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Target Engagement via CETSA

Rationale: Biochemical assays do not account for cellular permeability or competition with physiological intracellular ATP concentrations (1-5 mM). The Cellular Thermal Shift Assay (CETSA) is a label-free chemoproteomic method that proves the compound physically crosses the lipid bilayer and binds the target kinase inside living cells by monitoring ligand-induced thermal stabilization [4].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., HeLa or A375) to 80% confluency. Treat cells with 10 µM of the pyrazole compound or a DMSO vehicle control for 2 hours at 37°C.

  • Aliquoting & Thermal Profiling: Harvest the cells, wash with PBS, and resuspend in a protease-inhibitor-spiked buffer. Divide the suspension equally into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Causality: Mechanical/freeze-thaw lysis is preferred over harsh detergents, which can artificially alter protein melting temperatures.

  • Soluble Fraction Isolation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, leaving only the stable, folded proteins in the supernatant.

  • Quantification: Analyze the soluble supernatant via Western Blotting using target-specific antibodies. A shift in the aggregation temperature ( ΔTm​>2∘C ) in the compound-treated group definitively confirms intracellular target engagement.

CETSA Step1 Live Cell Treatment (Inhibitor vs. Vehicle) Step2 Thermal Gradient Heating (40-60°C) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Soluble Fraction Extraction Step3->Step4 Step5 Target Quantification (Western Blot/MS) Step4->Step5

Fig 2: CETSA workflow for validating intracellular target engagement and thermal stability.

Quantitative Data Presentation

To benchmark the efficacy of the 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine scaffold, quantitative profiling against a kinase panel is essential. The table below outlines representative baseline binding affinities demonstrating the scaffold's typical selectivity profile.

Table 1: Representative In Vitro Kinase Selectivity Profiling of the Pyrazole-5-amine Scaffold

Kinase TargetAssay Format IC50​ (nM) Kd​ (nM)Fold SelectivityPrimary Cellular Consequence
p38α MAPK TR-FRET12.54.2ReferenceInhibition of pro-inflammatory cytokines
CDK2 / Cyclin E TR-FRET45.018.1~3.6xG1/S phase cell cycle arrest
Src Kinase ADP-Glo110.355.0~8.8xReduced cellular motility/invasion
EGFR (WT) TR-FRET>5,000>2,000>400xMinimal off-target RTK toxicity

Note: Data represents generalized structure-activity relationship (SAR) baselines for 3-phenyl-pyrazol-5-amine derivatives to illustrate orthogonal evaluation metrics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. National Center for Biotechnology Information (NCBI) / PubMed. URL:[Link]

  • Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. National Center for Biotechnology Information (NCBI) / PubMed. URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science / PubMed. URL:[Link]

Exploratory

Toxicity and Safety Profile of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride: A Technical Guide for Drug Development

Executive Summary The pyrazole ring is an emerging privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is an emerging privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. However, the functionalization of this heterocycle—specifically the introduction of primary or secondary amines at the 5-position—introduces complex toxicological variables.

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (CAS: 138950-42-2) serves as a critical building block in medicinal chemistry. While its structural geometry is highly desirable for hydrogen bonding and target engagement, the compound exhibits a stringent safety profile characterized by acute oral toxicity (GHS Category 3) and mucosal irritation. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental workflows required to safely evaluate and handle this compound during preclinical development.

Physicochemical Properties & Hazard Classification

Understanding the baseline properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is the first step in predicting its pharmacokinetic behavior and toxicological liabilities. The hydrochloride salt formulation enhances aqueous solubility but also facilitates rapid systemic absorption, driving its acute toxicity profile.

Table 1: Quantitative Data and Hazard Summary
Property / MetricValue / ClassificationReference
Chemical Formula C₁₁H₁₄ClN₃
Molecular Weight 223.70 g/mol
CAS Number 138950-42-2 (HCl salt) / 30830-04-7 (Free base)[2]
Purity Standard ≥ 95.00%[2]
Acute Toxicity (Oral) Category 3 (H301: Toxic if swallowed)
Skin/Eye Irritation Category 2 / 2A (H315, H319)[2]
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)[2]
Storage Class 6.1C (Combustible acute toxic Cat.3)
Water Hazard Class WGK 3 (Highly hazardous to water)

Mechanistic Toxicology: The Aminopyrazole Liability

Causality of Acute Toxicity and Irritation

The acute oral toxicity (H301) of this compound is driven by the rapid dissolution of the hydrochloride salt in the gastric environment, leading to high systemic bioavailability of the free base. The irritation profile (H315, H319, H335) is characteristic of low-molecular-weight, electron-rich anilines and heterocyclic amines, which can disrupt lipid bilayers and induce localized inflammatory responses upon contact with mucosal membranes[3].

Cytochrome P450-Mediated Bioactivation

A critical liability in drug discovery involving aminopyrazoles is their potential for metabolic bioactivation. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, can oxidize electron-rich amines into reactive electrophilic species (such as hydroxylamines or iminium intermediates)[4].

While N-unsubstituted pyrazoles are highly prone to forming reactive iminopyrazoles, the presence of the 1-methyl group in 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine blocks this specific pathway[4]. However, the exocyclic amine at the 5-position remains a "soft spot" for oxidation. If oxidized to a reactive electrophile, the metabolite can covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI). We utilize Glutathione (GSH) trapping assays because GSH acts as a surrogate "soft nucleophile," intercepting these electrophiles before they bind to proteins, thereby elucidating the bioactivation pathway[4].

Bioactivation A 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine B CYP450 Oxidation (e.g., CYP3A4, CYP1A2) A->B Hepatic Metabolism C Reactive Intermediate (Electrophilic Species) B->C Bioactivation D GSH Trapping C->D Excess GSH E Covalent Protein Binding (Cellular Toxicity) C->E Depleted GSH F GSH-Adduct (Detoxification/Detection) D->F Conjugation

CYP450-mediated bioactivation of aminopyrazoles and GSH trapping.

Experimental Workflows for Safety Profiling

To ensure scientific integrity, all toxicological evaluations must be designed as self-validating systems . This means every assay must inherently prove its own operational success through integrated controls, eliminating false positives/negatives caused by reagent degradation or procedural errors.

Protocol 1: In Vitro Hepatotoxicity Screening (Self-Validating Cell Viability)

Objective: Determine the basal cytotoxicity (IC₅₀) of the compound in metabolically competent HepG2 cells. Causality: HepG2 cells retain partial CYP activity, allowing for the assessment of both direct chemical toxicity and metabolism-induced toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations of 1, 10, 50, 100, and 500 μM. (System Validation: Ensure final DMSO concentration never exceeds 0.5% v/v to prevent solvent toxicity).

  • Control Integration:

    • Negative Control: 0.5% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: 50 μM Chlorpromazine (validates assay sensitivity to known hepatotoxins).

  • Incubation: Treat cells for 48 hours.

  • Readout: Add 10 μL of WST-8 reagent (Cell Counting Kit-8) to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. A shift in IC₅₀ compared to structurally similar non-aminated pyrazoles quantifies the specific toxicity contribution of the 5-amine group.

Protocol 2: Reactive Metabolite Trapping via LC-MS/MS

Objective: Identify and quantify the formation of reactive electrophiles using GSH as a trapping agent. Causality: By intentionally flooding the microsomal environment with GSH, we force a nucleophilic attack on any transient, toxic electrophiles generated by CYP450, forming stable, detectable thioether adducts[4].

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), 10 μM test compound, 5 mM GSH, and 100 mM Potassium Phosphate buffer (pH 7.4).

  • System Validation Controls:

    • Minus-NADPH Control: Identical mixture without NADPH. (Validates that adduct formation is strictly CYP-dependent).

    • Positive Control: 10 μM Diclofenac. (Validates that the HLM and GSH are active and capable of forming known adducts).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate for 60 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Perform a neutral loss scan of 129 Da (characteristic loss of the pyroglutamic acid moiety from GSH adducts) to identify conjugated metabolites.

Workflow S1 Incubation (HLM + Compound + GSH) S2 NADPH Addition (Initiate Reaction) S1->S2 S3 Quenching (Cold Acetonitrile) S2->S3 S4 Centrifugation & Extraction S3->S4 S5 LC-MS/MS Analysis (Neutral Loss Scan) S4->S5

Step-by-step workflow for reactive metabolite trapping via LC-MS/MS.

Safety, Handling, and Engineering Controls

Due to its GHS Category 3 Oral Toxicity and WGK 3 environmental hazard status, strict laboratory controls must be enforced[3].

  • Engineering Controls: All powder weighing and stock solution preparation must be conducted within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator to prevent inhalation of aerosolized hydrochloride salt.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during stock preparation), a fitted P3/N95 particulate respirator, and chemical splash goggles are mandatory. The compound causes serious eye irritation (H319)[2].

  • Spill Management: In the event of a powder spill, do not dry-sweep. Cover the spill with damp absorbent pads to prevent dust generation, collect mechanically, and dispose of as hazardous combustible toxic waste (Storage Class 6.1C).

References

  • Title: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride AldrichCPR | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [2] Title: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride - MilliporeSigma. Source: sigmaaldrich.com. URL:

  • [4] Title: Metabolism and Bioactivation: It's Time to Expect the Unexpected | Journal of Medicinal Chemistry. Source: acs.org. URL:

  • [1] Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Source: researchgate.net. URL:

  • [3] Title: SAFETY DATA SHEET - Tokyo Chemical Industry. Source: tcichemicals.com. URL:

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, with a primary focus on its molecular weight and solubility. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, with a primary focus on its molecular weight and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a deep understanding of this compound's fundamental characteristics for its application in experimental and developmental pipelines.

Introduction: The Significance of Physicochemical Characterization

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a substituted pyrazole derivative. The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. A thorough understanding of the physicochemical properties of such molecules is a cornerstone of successful research and development. Properties such as molecular weight and solubility are not mere data points; they are critical parameters that govern a compound's behavior in biological systems, its formulation potential, and its suitability for various analytical techniques. This guide will delve into these properties, offering both established data and the scientific rationale behind the experimental determination of these crucial characteristics.

Molecular Weight: A Foundational Parameter

The molecular weight of a compound is an intrinsic property derived from its chemical formula. It is a critical piece of information for a multitude of laboratory operations, from the preparation of solutions of a specific molarity to the interpretation of mass spectrometry data.

Chemical Identity and Formula
  • Systematic Name: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

  • Empirical Formula: C₁₁H₁₄ClN₃

  • CAS Number: 138950-42-2

Calculated and Verified Molecular Weight

Based on its empirical formula, the molecular weight of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride has been determined to be 223.70 g/mol . This value is calculated by summing the atomic weights of all atoms present in the molecule (11 carbons, 14 hydrogens, 1 chlorine, and 3 nitrogens).

PropertyValueSource
Molecular Weight 223.70 g/mol Sigma-Aldrich
Empirical Formula C₁₁H₁₄ClN₃Sigma-Aldrich
Physical Form SolidSigma-Aldrich

Solubility Profile: Theoretical Insights and Experimental Determination

Theoretical Considerations for Solubility

The structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride suggests a degree of polarity that will influence its solubility in various solvents. As the hydrochloride salt of an amine, it is an ionic compound. This characteristic is a strong indicator of its potential for solubility in polar protic solvents.

  • Aqueous Solubility : The presence of the hydrochloride salt dramatically increases the likelihood of solubility in water. Converting amines to their hydrochloride salts is a common strategy to enhance aqueous solubility, which is often desirable for pharmaceutical applications. The salt will dissociate in water to form the protonated amine cation and the chloride anion, which can be readily solvated by water molecules.

  • Solubility in Organic Solvents : The solubility in organic solvents will be dictated by the polarity of the solvent.

    • Polar Protic Solvents (e.g., ethanol, methanol): Good solubility is expected due to the ability of these solvents to form hydrogen bonds and solvate the ions.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely.

    • Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is anticipated as these solvents cannot effectively solvate the charged species.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method is a widely accepted approach.

Objective: To determine the equilibrium solubility of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride in a range of relevant solvents at a controlled temperature.

Materials:

  • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (high purity)

  • Selected solvents of analytical grade (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Thermostatic shaker or incubator

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride to a known volume of each selected solvent in sealed vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to separate the saturated supernatant from any remaining solid particles.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any fine particulate matter.

    • Accurately dilute the filtered supernatant with a suitable mobile phase for analysis.

    • Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the results in standard units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results, which should be reported as the mean ± standard deviation.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_data Data Reporting prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 analysis1 Withdraw and filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 data1 Calculate solubility analysis3->data1 data2 Report as mean ± SD data1->data2

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Spectroscopy Characterization of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride

Executive Summary & Analytical Context Aminopyrazoles represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anti-tumor, antimicrobial, and anti-biofilm activities[1]. The molecule 1,4-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Aminopyrazoles represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anti-tumor, antimicrobial, and anti-biofilm activities[1]. The molecule 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride presents a unique analytical challenge: its pyrazole core is fully substituted (N1-methyl, C3-phenyl, C4-methyl, C5-amino).

Because there are no direct C–H bonds on the heterocyclic ring, traditional 1D 1 H NMR provides limited connectivity information. Furthermore, the characterization of pyrazole tautomerism and protonation states is historically complex. While N-substituted pyrazoles are sterically locked and do not undergo annular prototropic tautomerism, the exact site of protonation in their hydrochloride salts requires careful elucidation[2]. To address these challenges, this application note outlines a self-validating analytical workflow utilizing 1D/2D solution-state NMR for covalent connectivity and solid-state 35 Cl NMR for salt-form verification[3].

Experimental Methodologies & Causality

As a Senior Application Scientist, it is critical to recognize that protocol steps are not arbitrary; they are dictated by the physicochemical properties of the analyte. The following methodologies are designed to build an orthogonal, self-validating data matrix.

Protocol 1: Solution-State NMR Sample Preparation
  • Step 1: Weigh exactly 15.0 mg of the synthesized 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride.

  • Step 2: Transfer the powder into a clean, high-throughput 5 mm NMR tube.

  • Step 3: Add 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Step 4: Sonicate the NMR tube for 2 minutes at room temperature to ensure complete dissolution.

  • Causality & Mechanistic Insight: DMSO- d6​ is explicitly selected over CDCl 3​ or D 2​ O. Hydrochloride salts of aminopyrazoles are highly polar and poorly soluble in non-polar solvents. More importantly, DMSO strongly solvates cations and lacks exchangeable protons, which drastically slows down the chemical exchange rate of the -NH 3+​ / -NH 2​ protons. This allows these critical diagnostic signals to be observed on the NMR timescale rather than broadening into the baseline[2].

Protocol 2: 1D and 2D NMR Acquisition (600 MHz)
  • Step 1: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe for 1 H and 13 C nuclei, and lock onto the deuterium signal of the solvent.

  • Step 2: Acquire a standard 1 H NMR spectrum (16 scans, 2-second relaxation delay, 64k data points).

  • Step 3: Acquire a 13 C{ 1 H} NMR spectrum (1024 scans, 2-second relaxation delay) to achieve a high signal-to-noise ratio for the quaternary pyrazole carbons.

  • Step 4: Acquire a 1 H- 13 C HSQC experiment to correlate the N1-methyl, C4-methyl, and phenyl protons to their directly attached carbons.

  • Step 5: Execute a 1 H- 13 C HMBC experiment (optimized for a long-range coupling constant nJCH​ = 8 Hz).

  • Causality & Mechanistic Insight: Because C3, C4, and C5 lack directly attached protons, 13 C assignments cannot be made via HSQC. The HMBC experiment is the self-validating cornerstone of this protocol. The C4-methyl protons will exhibit 2J and 3J correlations to C3, C4, and C5. Crucially, the N1-methyl protons will exhibit a 3J correlation exclusively to C5. This allows for the unambiguous differentiation between C3 and C5, definitively confirming the regiochemistry of the N-methylation.

Protocol 3: Solid-State 35 Cl NMR for Salt Verification
  • Step 1: Pack approximately 50 mg of the bulk API powder into a 4 mm ZrO 2​ magic-angle spinning (MAS) rotor.

  • Step 2: Transfer to a solid-state NMR spectrometer operating at a high magnetic field (e.g., 9.4 T or 21.1 T).

  • Step 3: Acquire 35 Cl solid-state NMR (SSNMR) spectra using a frequency-swept pulse sequence with broadband cross-polarization.

  • Causality & Mechanistic Insight: While solution-state NMR confirms the covalent connectivity of the organic cation, it cannot confirm the solid-state form of the hydrochloride salt, which is critical for drug formulation. 35 Cl SSNMR is employed because the 35 Cl electric field gradient (EFG) tensor is exquisitely sensitive to the local hydrogen-bonding environment of the chloride anion. This allows researchers to fingerprint the specific polymorph of the API and detect phase impurities without interference from organic excipients[3].

Quantitative Data Summary

The following table summarizes the expected chemical shifts and the diagnostic logic used to assign the fully substituted pyrazole core. Note that in pyrazoles, C-4 is characteristically shielded compared to the highly deshielded C-3 and C-5 positions[1].

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Logic
1 H 9.50br s3H-NH 3+​ (C5)Broadened due to quadrupolar relaxation of N and proton exchange.
1 H 7.45 - 7.65m5HPhenyl (C3)Typical aromatic multiplet.
1 H 3.70s3HN1-CH 3​ Deshielded by adjacent N1 and pyrazole ring current.
1 H 2.10s3HC4-CH 3​ Shielded relative to the N-methyl group.
13 C 148.0s-C5 (Quaternary)Deshielded by adjacent electronegative -NH 3+​ group; HMBC to N1-CH 3​ .
13 C 146.0s-C3 (Quaternary)Deshielded by adjacent phenyl ring; HMBC to C4-CH 3​ only.
13 C 128.0 - 132.0d-Phenyl CarbonsStandard aromatic region.
13 C 108.0s-C4 (Quaternary)Characteristic shielded pyrazole C4 position[1].
13 C 36.5q-N1-CH 3​ Typical N-methyl chemical shift.
13 C 10.2q-C4-CH 3​ Typical allylic/aromatic methyl chemical shift.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR characterization workflow, highlighting the orthogonal relationship between solution-state connectivity mapping and solid-state polymorph fingerprinting.

NMR_Workflow A Sample Preparation (DMSO-d6, 15 mg) B 1D NMR Acquisition (1H, 13C) A->B Solution State D Solid-State 35Cl NMR (Salt Fingerprinting) A->D Bulk Powder C 2D NMR Acquisition (HMBC, HSQC) B->C Resolve Quaternary C E Data Processing & Phase Correction B->E C->E D->E Extract EFG Tensors F Structural & Regiochemical Assignment E->F Cross-Validation

Figure 1: Self-validating NMR workflow for aminopyrazole regiochemical assignment.

References

1.[1] Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: MDPI URL: [Link]

2.[2] Title: Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations Source: ResearchGate URL: [Link]

3.[3] Title: 35 Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms Source: CrystEngComm (RSC Publishing) URL: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists in Drug Development. Context and Analytical Significance 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a highly substituted pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists in Drug Development.

Context and Analytical Significance

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a highly substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its bioisosteric properties and ability to form robust hydrogen bond networks with kinase targets ()[1].

During pharmacokinetic profiling and metabolite identification, understanding the intrinsic mass spectrometry (MS) fragmentation behavior of the parent compound is critical. Because this compound is supplied as a hydrochloride salt, electrospray ionization (ESI) in positive mode will inherently dissociate the chloride counterion, yielding the protonated free base [M+H]+ at an exact mass of m/z 188.1188. This application note details the mechanistic pathways of its collision-induced dissociation (CID) and provides a self-validating protocol for its LC-MS/MS analysis.

Mechanistic Causality of Pyrazole Fragmentation

The fragmentation of 5-amino-pyrazoles under CID conditions is dictated by the electron density of the heterocyclic core and the steric crowding of its substituents. Rather than random bond cleavage, the molecule undergoes highly predictable, thermodynamically driven degradation pathways ()[2].

I. Primary Amine Expulsion (m/z 171.0923)

The proximity of the exocyclic C5-amino group to the electron-rich N1-methyl pyrazole nitrogen facilitates protonation primarily at the N2 position. Upon collisional activation, the initial and most energetically favorable event is the neutral loss of ammonia (17.03 Da). This is a hallmark of amino-pyrazoles, driven by the stabilization of the resulting product: a highly conjugated pyrazolium cation.

II. Retro-Cyclization and Ring Cleavage (m/z 132.0814)

A defining feature of N-substituted pyrazoles is their tendency to undergo ring-opening cleavage under elevated collision energies ()[3]. Cleavage of the N2-C3 and N1-C5 bonds results in the expulsion of methylcarbodiimide ( C2​H4​N2​ , 56.04 Da). This specific neutral loss leaves behind a stable conjugated fragment at m/z 132.0814 ( [C9​H10​N]+ ), which retains the C3-phenyl and C4-methyl groups.

III. Formation of the Aromatic Core (m/z 104.0501 and 77.0392)

Subsequent fragmentation of the m/z 132.0814 ion involves the loss of an ethylene equivalent ( C2​H4​ , 28.03 Da) via rearrangement, generating the stable benzonitrilium ion ( [C7​H6​N]+ , m/z 104.0501). The terminal step in this cascade is the classic expulsion of hydrogen cyanide (HCN, 27.01 Da) from the benzonitrilium species to yield the phenyl cation (m/z 77.0392), an ubiquitous and terminal marker for mono-substituted aromatic systems[3].

Quantitative MS/MS Data Summary

The following table summarizes the high-resolution accurate mass (HRAM) data for the precursor and its primary product ions, providing the exact mass targets required for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Formula AssignmentStructural Interpretation
188.1188171.092317.0265 ( NH3​ ) [C11​H11​N2​]+ Loss of C5-amino group
188.1188132.081456.0374 ( C2​H4​N2​ ) [C9​H10​N]+ Pyrazole ring cleavage
132.0814104.050128.0313 ( C2​H4​ ) [C7​H6​N]+ Benzonitrilium ion formation
104.050177.039227.0109 (HCN) [C6​H5​]+ Phenyl cation formation

Visualizations of Analytical Workflows and Pathways

G A Sample Prep (Desalting & Dilution) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Desolvation) B->C D Q1 Selection (m/z 188.1) C->D E CID Fragmentation (Collision Cell) D->E F Q3 Analysis (Product Ions) E->F

LC-MS/MS Analytical Workflow for Pyrazole Derivative Profiling.

G M [M+H]+ m/z 188.1188 F1 [M+H - NH3]+ m/z 171.0923 M->F1 - NH3 (17.03 Da) F2 [M+H - C2H4N2]+ m/z 132.0814 M->F2 - C2H4N2 (56.04 Da) Ring Cleavage F3 [C7H6N]+ m/z 104.0501 F2->F3 - C2H4 (28.03 Da) F4 [C6H5]+ m/z 77.0392 F3->F4 - HCN (27.01 Da)

Proposed CID Fragmentation Pathway of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol integrates causality-driven methodology with built-in validation checkpoints.

Step 1: Reagent Preparation and Desalting
  • Action: Dissolve 1.0 mg of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride in 1.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The hydrochloride salt must be fully dissociated. The addition of 0.1% Formic Acid serves a dual purpose: it ensures complete protonation of the pyrazole core for optimal ESI+ efficiency, and it chemically outcompetes the chloride counterion, preventing localized ion suppression at the ESI droplet surface.

  • Validation Checkpoint 1: Analyze the stock solution in ESI negative mode. The absence of a dominant [M+Cl]− adduct (m/z ~222) confirms successful desalting and optimal acidic buffering.

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min. Ramp from 5% B to 95% B over 3 minutes.

  • Causality: The C18 stationary phase effectively retains the moderately lipophilic phenyl-pyrazole core. The rapid gradient sharpens the peak, increasing the localized concentration of the analyte entering the source, which directly enhances the signal-to-noise (S/N) ratio.

  • Validation Checkpoint 2: Perform a blank injection (diluent only) immediately following the highest calibration standard. The peak area at the retention time of the analyte must be <0.1% of the standard, validating the absence of column carryover.

Step 3: Mass Spectrometry (ESI-MS/MS) Setup
  • Action: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Isolate the precursor m/z 188.1 in Q1. Ramp the Collision Energy (CE) in the collision cell from 15 eV to 40 eV using Argon as the collision gas.

  • Causality: A CE ramp is strictly required because the loss of NH3​ (m/z 171.1) occurs at low collision energies (~15-20 eV), whereas the higher-energy ring cleavage (m/z 132.1) and subsequent aromatic fragmentation (m/z 77.0) require >30 eV. Argon provides highly efficient momentum transfer for rigid heterocyclic ring fragmentation compared to Nitrogen.

  • Validation Checkpoint 3: Monitor the survival yield of the precursor ion (m/z 188.1). At 35 eV, the precursor intensity should be <10% of the base peak (typically m/z 132.1 or 104.1), validating that sufficient collision energy is being applied to map the full structural pathway.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl

Welcome to the Formulation & Troubleshooting Support Center. This guide provides mechanistic insights and validated protocols for overcoming the aqueous solubility limitations of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide provides mechanistic insights and validated protocols for overcoming the aqueous solubility limitations of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, a weakly basic active pharmaceutical ingredient (API).

Section 1: Diagnostic FAQ – Understanding the Solubility Barrier

Q1: Why does the solubility of my 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride batch drop significantly when tested in Simulated Gastric Fluid (SGF) or normal saline compared to pure water? A: This is a classic manifestation of the common-ion effect [1]. While salt formation generally improves the dissolution rate of weakly basic drugs, hydrochloride salts are particularly susceptible to solubility suppression in media with high chloride ion concentrations (such as SGF or 0.9% NaCl)[2][3]. According to Le Chatelier's principle, the excess chloride ions in the solvent shift the dissociation equilibrium of the API-HCl salt to the left, forcing the precipitation of the solid salt[4][5]. To bypass this, consider formulating the API with solubilizing excipients or screening for an alternative salt form (e.g., mesylate or sulfate) that does not share an ion with gastric fluids[4].

Q2: During dissolution testing, the compound dissolves well initially at pH 1.2 but precipitates rapidly when transitioned to pH 6.8 (Simulated Intestinal Fluid). What causes this? A: You are observing disproportionation (free-base precipitation)[4]. 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is a weak base. Every salt has a critical pH value known as pHmax​ , where the solubility of the salt equals the intrinsic solubility of the free base[2]. When the microenvironmental pH exceeds the pHmax​ (which happens as the drug moves from the acidic stomach to the neutral intestine), the highly soluble protonated form deprotonates into the poorly soluble neutral free base, leading to rapid precipitation[2]. To prevent this, you must formulate the API using a supersaturation-maintaining matrix[6].

Section 2: Formulation Strategies & Troubleshooting

Strategy A: Amorphous Solid Dispersions (ASD) with HPMCAS

Q3: How can I prevent the free base from precipitating at intestinal pH for oral solid dosage forms? A: We recommend formulating the API as an Amorphous Solid Dispersion (ASD) using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS is a dual-functioning polymer: it solubilizes poorly soluble drugs and promotes rapid dissolution while preventing subsequent precipitation by maintaining a supersaturated state in the intestinal medium[6]. Because HPMCAS contains carboxyl groups, it provides acidic microenvironmental interactions that stabilize weakly basic APIs like 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine[7].

G API Crystalline API HCl (Low Bioavailability) Process Spray Drying with HPMCAS in Solvent API->Process ASD Amorphous Solid Dispersion (Single Tg Solid Solution) Process->ASD Result Maintained Supersaturation in Intestinal Fluid ASD->Result

Workflow for generating HPMCAS-based Amorphous Solid Dispersions to maintain supersaturation.

Protocol: Preparation of HPMCAS Spray-Dried Dispersion (SDD)

This self-validating protocol ensures the drug is molecularly dispersed, indicated by a single glass-transition temperature (Tg)[8].

  • Solvent Selection: Dissolve 1 part 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl and 3 parts HPMCAS (M-grade for intermediate pH release) in a co-solvent system (e.g., Methanol/Acetone 1:1 v/v) to achieve a 5-10% w/v total solids concentration[8].

  • Spray Drying: Atomize the solution using a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80-90°C and the outlet temperature to 45-50°C to ensure rapid solvent evaporation, which traps the drug in an amorphous state[8].

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation (DSC): Analyze the powder using Differential Scanning Calorimetry (DSC). A successful solid solution will exhibit a single Tg intermediate between the pure amorphous drug and pure HPMCAS, with no endothermic melting peaks of the crystalline API[8].

Strategy B: Cyclodextrin Inclusion Complexation

Q4: I need an aqueous liquid formulation for preclinical IV dosing. ASDs are solid; what is the best approach for a purely aqueous vehicle? A: For liquid formulations, use host-guest inclusion complexation with Hydroxypropyl-beta-cyclodextrin (HP-β-CD). The non-polar phenyl and pyrazolyl regions of the API can insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures high aqueous solubility[9]. This shields the drug from the bulk solvent, mitigating the common-ion effect and preventing precipitation[10].

G Step1 Excess API + Aqueous HP-β-CD (0 to 20% w/v) Step2 Equilibrate 48h at 37°C (Shake Flask) Step1->Step2 Step3 Filter (0.45 µm) & Centrifuge Step2->Step3 Step4 HPLC Quantification of Dissolved API Step3->Step4 Step5 Plot Phase Solubility Calculate K_1:1 Step4->Step5

Phase solubility profiling workflow for determining cyclodextrin complexation efficiency.

Protocol: Phase Solubility Profiling & Lyophilization

Before formulating a bulk batch, you must determine the stoichiometric ratio and stability constant ( K1:1​ ) using the Higuchi and Connors method[11].

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing HP-β-CD ranging from 0 to 20% w/v (0 to ~140 mM) in purified water or a buffered system[10].

  • Equilibration: Add an excess amount of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl to each vial. Seal and agitate in a shaking water bath at 37°C for 48 hours to ensure thermodynamic equilibrium[10].

  • Phase Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed solid API[9].

  • Analysis: Dilute the filtrate and quantify the dissolved API using HPLC.

  • Data Interpretation: Plot API concentration (M) versus HP-β-CD concentration (M). An AL​ -type linear plot indicates a 1:1 soluble complex[11].

  • Lyophilization (Scale-up): Once the ideal ratio is found, dissolve the API and CD in water, freeze at -80°C, and lyophilize for 48 hours to obtain a stable, easily reconstitutable powder[10][12].

Section 3: Quantitative Data Summary

The following table summarizes the expected thermodynamic solubility profile of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine under various conditions and formulation strategies, demonstrating the causality of the troubleshooting steps above.

Formulation StateTest MediumExpected Solubility (mg/mL)Mechanism / Observation
Free Base (Un-ionized) Purified Water (pH 7.0)< 0.1Poor intrinsic solubility ( S0​ ) due to high lipophilicity.
HCl Salt (Crystalline) Purified Water (pH ~4.5)~ 15.0High solubility due to ionization.
HCl Salt (Crystalline) SGF (pH 1.2, High [Cl-])~ 3.0Solubility suppressed by the Common-Ion Effect [2].
HCl Salt (Crystalline) SIF (pH 6.8 Buffer)< 0.5Disproportionation ; precipitates as the free base[4].
HPMCAS ASD (1:3 ratio) SIF (pH 6.8 Buffer)~ 12.0Polymer maintains supersaturation; prevents precipitation[6].
HP-β-CD Complex (10% w/v) Purified Water~ 25.0Inclusion complexation shields the hydrophobic moiety[11].

Note: Data represents a synthesized thermodynamic profile characteristic of highly lipophilic weak base hydrochlorides.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews (via USPTO).
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • Wikipedia. Common-ion effect.
  • PubMed / NIH. Precaution on use of hydrochloride salts in pharmaceutical formulation.
  • CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts.
  • PMC / NIH. HPMCAS-Based Amorphous Solid Dispersions in Clinic.
  • ACS Publications. Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview.
  • RSC Publishing. The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization....
  • HumaPub. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs.
  • IJPPR. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • UOA.GR. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel.

Sources

Optimization

Technical Support Center: Troubleshooting 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve solubility issues associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve solubility issues associated with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (CAS 138950-42-2)[1].

This guide bypasses generic advice to focus on the specific thermodynamic and physicochemical interactions between this pyrazole-derivative hydrochloride salt and Dimethyl Sulfoxide (DMSO).

Part 1: The Mechanistic Root Cause of Precipitation

To solve precipitation, we must first understand the causality behind it. 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is an amphiphilic molecule. The phenyl-pyrazole core is highly lipophilic, whereas the amine hydrochloride salt provides a localized polar, ionic region.

In fresh, anhydrous DMSO (a polar aprotic solvent), the solvent effectively solvates the lipophilic core. However, DMSO is highly hygroscopic. When DMSO absorbs atmospheric moisture, the hydrogen-bonding network of the solvent drastically changes[2]. The introduced water preferentially hydrates the chloride ions and the amine. This creates a structured water-DMSO lattice that thermodynamically expels the hydrophobic phenyl-pyrazole core, leading to nucleation and subsequent precipitation[3]. Furthermore, repeated freeze-thaw cycles (DMSO freezes at 18.5°C) cause local supersaturation, accelerating this crystal nucleation[4].

G A 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl in Anhydrous DMSO B Absorption of Atmospheric Moisture (Hygroscopic DMSO) A->B Improper Storage / Repeated Opening C Disruption of Solvation Shell & Dielectric Constant Shift B->C H2O Ingress D Thermodynamic Instability of Hydrophobic Pyrazole Core C->D Solvent Polarity Change E Nucleation & Precipitation (Micro-crystal Formation) D->E Aggregation

Mechanism of DMSO-induced precipitation via water absorption.

Part 2: Diagnostic FAQs

Q1: My 10 mM stock solution was clear when I made it, but after two weeks at -20°C, it is cloudy. Why? A1: This is a classic symptom of freeze-thaw nucleation combined with moisture ingress. Every time you open the cold tube, condensation introduces trace water into the DMSO[2]. When frozen, the DMSO crystallizes, forcing the compound into a smaller volume of unfrozen solvent until it supersaturates and crashes out. Solution: Aliquot your stocks into single-use volumes to prevent repeated atmospheric exposure and freeze-thaw cycles.

Q2: The dry powder won't fully dissolve in fresh DMSO at 20 mM. What is the issue? A2: Hydrochloride salts are often designed for aqueous solubility, possessing strong ionic crystal lattices. While DMSO is an excellent solvent for the free base, the strong ionic bonds of the HCl salt can resist dissolution in pure aprotic solvents at room temperature[5]. Solution: Gentle warming (37°C) provides the kinetic energy required to break the crystal lattice.

Q3: The compound is perfectly dissolved in DMSO, but it crashes out immediately when I add it to my aqueous assay buffer. How do I prevent this? A3: This is known as "solvent shock" or "salting out." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the rapid shift in solvent polarity causes the hydrophobic pyrazole core to precipitate before it can disperse[4]. High salt concentrations in buffers (like PBS) further reduce the solubility of organic compounds. Solution: Perform intermediate serial dilutions and use dropwise addition with vortexing (see Protocol B).

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the visual checkpoints fail, the protocol must be restarted to ensure assay integrity.

Protocol A: Rescuing a Precipitated DMSO Stock Solution

Use this protocol if your stored stock has become cloudy.

  • Visual Inspection: Hold the tube against a dark background. Identify if the precipitate is a fine suspension (cloudy) or crystalline (settled at the bottom).

  • Thermal Incubation: Place the tightly sealed tube in a water bath or dry block set to 37°C for 15 minutes .

    • Causality: Heat increases the kinetic energy, aiding the disruption of the newly formed hydrophobic aggregates.

  • Sonication: Transfer the tube to a bath sonicator. Sonicate for 5–10 minutes at room temperature.

  • Validation Check: Hold against a dark background again. The solution must be 100% optically clear. If micro-crystals remain, the effective concentration is compromised and the stock should be discarded.

  • Centrifugation (If rescue fails): If the precipitate cannot be redissolved (indicating severe water contamination), centrifuge at 10,000 x g for 5 minutes. You may use the supernatant, but note that the molarity is no longer accurate[2].

Protocol B: Preparing Aqueous Working Solutions (Avoiding "Crash Out")

Use this protocol to transition from DMSO stock to aqueous assay buffer.

  • Intermediate Dilution: Do not dilute a 10 mM stock directly into the final buffer. First, dilute the stock to an intermediate concentration (e.g., 1 mM) using fresh, anhydrous DMSO.

  • Co-solvent Addition (Optional but recommended): If your assay permits, add a surfactant (e.g., 0.1% Tween-80 or PEG400) to the intermediate DMSO stock[6].

    • Causality: Surfactants form micelles that shield the hydrophobic pyrazole core during the aqueous transition, preventing solvent shock.

  • Vortexing & Dropwise Addition: Set your tube of warmed (37°C) aqueous assay buffer on a vortex mixer at medium speed. Add the intermediate DMSO stock dropwise into the center of the vortex.

  • Validation Check: The final working solution (typically <0.5% final DMSO) must remain clear for the duration of your assay window.

G S1 Anhydrous DMSO Stock (e.g., 10 mM) S2 Intermediate Dilution in DMSO (e.g., 1 mM) S1->S2 Step 1: Serial Dilution Fail Direct Addition to Cold Buffer S1->Fail Improper Method S3 Add Co-solvent (e.g., 0.1% Tween-80) S2->S3 Step 2: Optional S4 Dropwise Addition to Warm Assay Buffer S2->S4 Step 3: Vortexing S3->S4 Step 3: Vortexing S5 Clear Working Solution (<0.5% Final DMSO) S4->S5 Success Crash Compound Crash Out (Precipitation) Fail->Crash Solvent Shock

Optimized dilution workflow to prevent aqueous assay precipitation.

Part 4: Quantitative Data & Optimization Matrix

Use the following table to compare solvent conditions and expected solubility behaviors, allowing you to optimize your specific assay conditions.

Solvent ConditionExpected Solubility BehaviorPrimary Risk FactorRecommended Mitigation
100% Anhydrous DMSO High (>10 mM)Hygroscopic water absorptionStore in single-use aliquots at -80°C in a desiccator.
DMSO + >5% Water Moderate to LowNucleation of hydrophobic coreDiscard and prepare fresh stock; ensure tight seals.
Aqueous Buffer (PBS) Very Low (<100 µM)"Salting out" effectLimit final DMSO to <0.5%; use step-wise dilution.
Aqueous + 0.1% Tween-80 Moderate (~500 µM)Assay interferenceValidate surfactant compatibility with your biological assay.

References

  • [5] Title: Solubility of compounds slightly soluble or insoluble in DMSO?. Source: ResearchGate. URL:[Link]

  • [3] Title: Compound precipitation in high-concentration DMSO solutions. Source: PubMed (NIH). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield, purity, and regioselectivity bottlenecks during the synthesis of 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield, purity, and regioselectivity bottlenecks during the synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (CAS: 138950-42-2 / 30830-04-7).

The standard annulation of 2-methyl-3-oxo-3-phenylpropanenitrile with methylhydrazine is notoriously prone to poor regioselectivity and stalled intermediates[1]. Below, we dissect the mechanistic causality behind these failures and provide a self-validating, field-proven protocol to maximize your 5-aminopyrazole yield.

Mechanistic Insight & Regiodivergent Pathways

The primary challenge in this synthesis is the dual nucleophilicity of methylhydrazine. When it reacts with the β -ketonitrile precursor, the cyclization can proceed down two competing pathways, leading to a mixture of the desired 5-amino isomer and the undesired 3-amino isomer[2]. Controlling the pH of the reaction environment allows us to exploit thermodynamic versus kinetic control to dictate the regiochemistry[3].

G A 2-Methyl-3-oxo-3-phenylpropanenitrile + Methylhydrazine B Hydrazone Intermediate A->B Condensation (-H2O) C 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (Desired 5-Amino Isomer) B->C Acidic Conditions (AcOH, Toluene) D 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-amine (Undesired 3-Amino Isomer) B->D Basic Conditions (EtONa, EtOH)

Regiodivergent pathway for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction yields a nearly 1:1 mixture of regioisomers. How do I force the formation of the 5-aminopyrazole? A1: The lack of regioselectivity is the most common pitfall when using monosubstituted hydrazines[4]. Under neutral conditions (e.g., refluxing ethanol), the reaction yields a mixture of 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine and 1,4-dimethyl-5-phenyl-1H-pyrazol-3-amine[1]. To selectively synthesize the 5-aminopyrazole, you must switch to acidic conditions (e.g., Acetic Acid in Toluene). Acidic conditions operate under thermodynamic control, heavily favoring the 5-amino cyclization pathway, whereas basic conditions favor the 3-amino isomer[3].

Q2: The reaction stalls, and I am isolating an uncyclized intermediate. How do I drive the reaction to completion? A2: If the reaction stalls, you are isolating the stable hydrazone intermediate. The initial condensation is rapid, but the subsequent intramolecular nucleophilic attack onto the nitrile carbon is sterically hindered by the α -methyl group of the precursor[2]. To overcome this kinetic barrier, increase the electrophilicity of the nitrile using Brønsted acids and apply higher thermal energy. Microwave activation (150 °C for 15 minutes) is highly effective at driving this specific cyclization to completion without degrading the product[3].

Q3: How can I definitively prove I have synthesized the 5-amino isomer and not the 3-amino isomer? A3: Routine 1 H-NMR is often ambiguous because the chemical shifts of the N-methyl and C-methyl groups are nearly identical in both isomers. To create a self-validating analytical system, you must utilize 2D NMR techniques. Specifically, 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) is required[4]. This technique establishes the long-range connectivity between the pyrazole ring nitrogen (N1) and the N-methyl protons, unambiguously differentiating the 5-amino from the 3-amino configuration.

Troubleshooting S1 Identify Yield Bottleneck D1 Is the 3-amino isomer dominant? S1->D1 A1 Switch to Acidic Control (AcOH/Toluene) D1->A1 Yes (Regioselectivity Issue) D2 Is the reaction stalled at hydrazone? D1->D2 No A2 Apply Microwave Activation (150°C, 15 min) D2->A2 Yes (Kinetic Barrier) A3 Optimize HCl Salt Precipitation (Anhydrous Et2O) D2->A3 No (Isolation Issue)

Troubleshooting workflow for resolving common yield bottlenecks.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regioisomer distribution. Use this data to benchmark your own experimental setups.

Table 1: Quantitative Optimization of Annulation Conditions

SolventAdditive (Catalyst)TemperatureTimeYield: 5-Amino (Target)Yield: 3-Amino (Byproduct)
EthanolNone90 °C12 h45%40%
EthanolEtONa (1.2 eq)90 °C6 h15%75%
TolueneAcOH (1.5 eq)110 °C8 h88% <5%
TolueneAcOH (1.5 eq)150 °C (Microwave)15 min92% <2%

Step-by-Step Methodology: Regioselective Synthesis & HCl Salt Formation

To ensure maximum yield and purity, abandon the standard ethanol-based reflux and execute the following optimized, self-validating protocol.

Step 1: Condensation (Hydrazone Formation)

  • To a flame-dried reaction vessel under inert atmosphere, add 2-methyl-3-oxo-3-phenylpropanenitrile (10.0 mmol) and dissolve in 20 mL of anhydrous toluene.

    • Causality: Toluene is chosen over ethanol to allow for higher reflux temperatures and to avoid the protic solvent's tendency to stabilize the undesired basic cyclization pathway[3].

  • Add glacial acetic acid (15.0 mmol).

  • Cool the vessel to 0 °C using an ice bath and add methylhydrazine (11.0 mmol) dropwise to control the exothermic condensation.

    • Self-Validation: Monitor the reaction via TLC (3:1 Hexane:EtOAc). Do not apply heat until the starting material ( Rf​ ~0.4) is completely converted to the hydrazone intermediate.

Step 2: Cyclization (Annulation)

  • Heat the reaction mixture to 110 °C (reflux) for 8 hours. Alternatively, transfer to a sealed vessel and apply microwave irradiation at 150 °C for 15 minutes.

    • Causality: The acidic environment protonates the carbonyl, directing the initial nucleophilic attack, while the high thermal energy overcomes the steric hindrance of the α -methyl group during the cyclization of the secondary nitrogen onto the nitrile[2].

Step 3: Workup & Free Base Isolation

  • Cool the mixture to room temperature. Wash the organic layer with saturated NaHCO3​ (2 x 20 mL) to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine free base in a minimal volume of anhydrous diethyl ether.

  • Dropwise add 2.0 M HCl in diethyl ether (1.2 eq) at 0 °C with vigorous stirring.

    • Causality: Using strictly anhydrous conditions prevents the hydrolysis of the pyrazole ring and ensures the precipitation of a highly pure, non-hygroscopic hydrochloride salt[1].

  • Filter the resulting white precipitate, wash with cold anhydrous ether, and dry in vacuo for 12 hours. Validate the final structure using 1 H- 15 N HMBC NMR before advancing to biological assays[4].

Sources

Optimization

Preventing degradation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride during long-term storage

Technical Support Center: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride Welcome to the dedicated technical support guide for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride. As researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

Welcome to the dedicated technical support guide for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride. As researchers and drug development professionals, you understand that the long-term stability of a chemical entity is paramount to the reproducibility and validity of your experimental results. This guide is structured to provide you with not just protocols, but the underlying scientific principles to empower you to proactively prevent degradation and troubleshoot any issues that may arise during long-term storage.

Part 1: Fundamental Stability Profile of the Molecule

Understanding the inherent chemical vulnerabilities of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is the first step toward ensuring its stability. The structure contains several functional groups susceptible to degradation: an aromatic phenyl ring, a substituted pyrazole core, and a primary amine hydrochloride salt.

  • Susceptibility to Oxidation: The primary amine and the electron-rich pyrazole ring are susceptible to oxidation.[1][2] Exposure to atmospheric oxygen can lead to the formation of colored impurities, which is often the first visible sign of degradation. Aromatic amines, in particular, are known to darken over time upon exposure to air.[3]

  • Hydrolysis and Moisture Sensitivity: As a hydrochloride salt, the compound is hygroscopic and can absorb atmospheric moisture. This moisture can initiate hydrolysis, altering the compound's structure and potency.[4] Studies on similar amine hydrochloride salts show that degradation rates increase significantly above a certain "critical relative humidity" (CRH).[5] According to USP standards, "dry" conditions are defined as not exceeding 40% relative humidity at 20°C (68°F).[4]

  • Photodegradation: Aromatic amines are a well-known class of compounds that can undergo degradation upon exposure to UV or even visible light.[4][6][7] This light-induced degradation can break chemical bonds and reduce the compound's efficacy.[4][8]

  • Thermal Stress: Elevated temperatures act as a catalyst for all degradation pathways, accelerating the rates of oxidation, hydrolysis, and other decomposition reactions.[9][10] Lowering the storage temperature is a highly effective strategy for chemical preservation.[10]

Part 2: Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal conditions for the long-term storage of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride? For multi-month or year-long storage, the compound should be stored at -20°C in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[11][12] The use of a desiccator is also strongly recommended to mitigate moisture-induced degradation.

Q2: My previously white, crystalline solid has turned yellow or brown. What happened and is it still usable? A color change to yellow or brown is a strong indicator of oxidation .[3] This is the most common degradation pathway for aromatic amines and pyrazole-containing compounds when exposed to air. Before use, the purity of the discolored material must be re-assessed using a validated analytical method like HPLC.[13] If significant degradation is confirmed, the batch should be discarded to ensure the integrity of your experimental results.

Q3: The powder in my vial appears clumpy and sticky. What is the cause? Clumping or the appearance of a sticky solid is typically caused by the absorption of atmospheric moisture .[4] As a hydrochloride salt, the compound is hygroscopic. This indicates that the container seal may have been compromised or the material was handled in a humid environment. Moisture can accelerate hydrolysis and other degradation reactions.[5]

Q4: How can I verify the purity of a sample that has been in storage for a long time? The most reliable method is to use a stability-indicating analytical method, with High-Performance Liquid Chromatography (HPLC) being the industry standard.[14][15][16] An HPLC method can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of its purity.[13]

Q5: Is it necessary to aliquot the compound upon receiving it? Yes. Aliquoting the bulk material into smaller, single-use vials is a critical best practice. This minimizes the number of times the main stock is exposed to ambient temperature, humidity, light, and oxygen during handling, thereby preserving the integrity of the entire batch over the long term.

Part 3: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Issue Potential Root Cause(s) Scientific Explanation Recommended Corrective and Preventive Actions
Discoloration (e.g., yellow, brown, pink) Oxidation from exposure to atmospheric oxygen.[3]The amine and pyrazole moieties are electron-rich and can react with oxygen, especially when catalyzed by light or heat, to form colored byproducts.Corrective: Re-qualify the material's purity via HPLC.[15] If purity is compromised, discard the sample. Preventive: Store under an inert atmosphere (argon/nitrogen). Aliquot material to minimize air exposure.
Clumping, Caking, or Oily Appearance Moisture Absorption (Hygroscopicity) leading to potential hydrolysis.[4][5]The hydrochloride salt readily attracts water molecules from the air. This absorbed water can act as a solvent and a reactant, promoting hydrolytic degradation pathways.[5]Corrective: Dry the material under a high vacuum if appropriate for the compound's thermal stability. Re-qualify purity. Preventive: Store in a desiccator over a suitable drying agent (e.g., Drierite®, silica gel). Ensure vial caps are sealed tightly.
Reduced Potency or Inconsistent Experimental Results Chemical Degradation from one or more pathways (oxidation, hydrolysis, photodegradation).The active pharmaceutical ingredient (API) has degraded into other species, lowering its effective concentration and leading to unreliable results.[15]Corrective: Immediately cease use of the suspect batch. Use a fresh, qualified lot of material. Preventive: Strictly adhere to recommended storage conditions. Implement a routine QC testing schedule for long-stored materials.
Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) Formation of Degradation Products. The compound has broken down into new chemical entities. These can be identified using hyphenated techniques like LC-MS to determine their mass and structure.[14]Corrective: Characterize the unknown impurities if necessary for your research.[15] Discard the batch. Preventive: Review and tighten storage and handling procedures. Perform forced degradation studies to proactively identify potential degradants.

Part 4: Key Diagrams and Workflows

Diagram 1: Primary Degradation Pathways

This diagram illustrates the main environmental factors that can lead to the degradation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride.

cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways cluster_outcomes Consequences O2 Atmospheric Oxygen Ox Oxidation O2->Ox H2O Moisture / Humidity Hy Hydrolysis H2O->Hy Light UV / Visible Light Ph Photodegradation Light->Ph Temp Elevated Temperature Temp->Ox Accelerates All Temp->Hy Accelerates All Temp->Ph Accelerates All DP Formation of Impurities & Degradation Products Ox->DP Hy->DP Ph->DP LP Loss of Purity & Potency DP->LP

Caption: Key environmental stressors and their resulting degradation pathways.

Diagram 2: Troubleshooting and Decision Workflow

This workflow provides a logical sequence of steps to follow when the stability of a stored sample is .

Start Stored Sample Check Visual Visual Inspection (Color, Form) Start->Visual Purity Quantitative Purity Analysis (e.g., HPLC) Visual->Purity Any Change (Discoloration, Clumping) Use Proceed with Experiment Visual->Use No Change Discard Discard Sample & Review Storage Procedures Purity->Discard Purity < Specification Requalify Re-qualify for Non-Critical Use (Document Purity) Purity->Requalify Purity ≥ Specification

Caption: A decision-making workflow for assessing stored sample integrity.

Part 5: Recommended Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Work in a clean, dry environment, preferably a glove box purged with nitrogen or argon to minimize exposure to oxygen and humidity.

  • Aliquotting: Upon receiving a new batch, immediately divide the bulk compound into smaller, pre-weighed aliquots in amber glass vials suitable for low-temperature storage.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly cap each vial. For ultimate protection, use caps with high-quality septa and further seal the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, batch number, concentration/weight, and date of storage.

  • Storage: Place the sealed vials inside a secondary container (e.g., a freezer box) with a desiccant packet. Store the container in a dedicated -20°C freezer that is not subject to frequent temperature fluctuations.

Protocol 2: Illustrative Quality Control Analysis by HPLC

This protocol is a general guideline. The specific column, mobile phase, and gradient may need optimization.

  • Standard Preparation: Prepare a standard solution of a known high-purity reference lot of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride at a concentration of ~1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Sample Preparation: Prepare the stored sample at the same concentration as the standard in the same diluent.

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.[13]

    • Injection Volume: 10 µL.[13]

    • Column Temperature: 35°C.[13]

    • Gradient: A representative gradient could be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis: Inject the standard and the stored sample. Compare the chromatograms. Calculate the purity of the stored sample by the area percent method, where the area of the main peak is divided by the total area of all peaks. A significant decrease in the main peak area or the appearance of new impurity peaks indicates degradation.[15]

References

  • Top 5 Factors Affecting Chemical Stability. (2025). Vertex AI Search.
  • Influence of Simultaneous Variations in Temperature and Relative Humidity on Chemical Stability of Two Vitamin C Forms and Implications for Shelf Life Models. (2010). Journal of Agricultural and Food Chemistry.
  • Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. (2015). Taylor & Francis Online.
  • TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. (1999). Smithsonian Research Online.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025).
  • degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions. (2025). Benchchem.
  • SAFETY DATA SHEET - TCO-amine HCl salt. (2025). Sigma-Aldrich.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • TCO-amine HCl salt | CAS#N/A | biological labeling and imaging. MedKoo Biosciences.
  • Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. (1995). PubMed.
  • Electrochemically enabled oxidative aromatization of pyrazolines. (2023). Organic & Biomolecular Chemistry.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). Molecules.
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2021). Chemistry – An Asian Journal.
  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019). Chemico-Biological Interactions.
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025). American Eurasian Journal of Chemistry.
  • Research on detection methods of related substances and degradation products of the antitumor drug selperc
  • TCO, AMINE, HCL SALT DESCRIPTION SPECIFIC
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Photorelease of Primary Aliphatic and Aromatic Amines by Visible-Light-Induced Electron Transfer. (2011). Organic Letters.
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2007).
  • Photochemistry of Aliphatic and Aromatic Amines. (2005).
  • TCO-amine hydrochloride. (2025).
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2018).
  • A Short Review on Pyrazole Derivatives and their Applic
  • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride AldrichCPR. Sigma-Aldrich.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols. (2000).
  • 1,4-dimethyl-1H-pyrazol-5-amine hydrochloride — Chemical Substance Inform
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemRXiv.
  • 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride. Sigma-Aldrich.
  • 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride | C5H10ClN3 | CID 69704255. PubChem.
  • 1,3-DIMETHYL-1H-PYRAZOL-5-AMINE HYDROCHLORIDE | CAS 103068-64-0.

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride Crystallization

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the isolation and purification of 1,4-Dimethyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the isolation and purification of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride.

Achieving >99% purity for active pharmaceutical ingredient (API) intermediates requires a deep understanding of thermodynamics and phase behaviors. This guide addresses the mechanistic causes of impurity entrapment—ranging from regioisomer co-crystallization to residual solvent inclusion—and provides self-validating protocols to ensure robust, reproducible crystallization.

Impurity Resolution Workflow

To effectively troubleshoot your crystallization, you must first map the specific impurities to their thermodynamic or kinetic origins. The diagram below illustrates the targeted strategies required for each contaminant class.

G Crude Crude 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine Imp1 Regioisomers (e.g., 3-amine isomer) Crude->Imp1 Contaminant Imp2 Unreacted Precursors & Oxidation Products Crude->Imp2 Contaminant Imp3 Residual Solvents & Inorganics Crude->Imp3 Contaminant Strat1 Fractional Crystallization (Solvent Tuning) Imp1->Strat1 Strat2 HCl Salt Formation (Stoichiometric Control) Imp2->Strat2 Strat3 Anti-solvent Addition & Slow Cooling Imp3->Strat3 Strat1->Strat2 Purified Free Base Strat2->Strat3 Solubilized Salt Pure Pure Hydrochloride Salt (>99% Purity) Strat3->Pure Crystallization

Figure 1: Logical workflow for targeted impurity resolution during pyrazole crystallization.

Troubleshooting Guides & FAQs

Q1: Why is my crystallized product contaminated with regioisomers, and how can I achieve complete separation? Causality & Expert Insight: In pyrazole synthesis, the condensation of unsymmetrical precursors (such as a substituted beta-keto nitrile) with substituted hydrazines inevitably yields a mixture of regioisomers[1]. Because the 3-amine and 5-amine regioisomers share identical molecular weights and similar pKa values, they often co-crystallize if the supersaturation generation is too rapid. Resolution: Fractional crystallization is a highly effective separation technique that exploits the differential solubility profiles of these regioisomers[1]. By utilizing a carefully selected solvent matrix (e.g., anhydrous ethanol/heptane), you can selectively crystallize the desired 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine. Ensure that the cooling rate is strictly controlled to prevent the kinetic entrapment of the undesired isomer.

Q2: During hydrochloride salt formation, my product "oils out" instead of forming distinct crystals. How do I induce proper nucleation? Causality & Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the solute concentration exceeds the solubility limit of the amorphous phase before reaching the nucleation threshold of the crystalline phase. Solvent selection and HCl stoichiometry dictate the crystal habit and solvation state, where sub-stoichiometric HCl can yield hygroscopic solids with <90% purity[2]. Resolution: Transition to an anhydrous solvent system (such as anhydrous ethanol or isopropanol) and ensure precise stoichiometric addition of HCl. Implement a slow-cooling ramp (e.g., 0.5 °C/min) and introduce seed crystals at the metastable zone limit to bypass the oiling-out boundary.

Q3: How do I minimize residual solvents and inorganic impurities in the final API lattice? Causality & Expert Insight: The solubility of the hydrochloride salt is heavily impacted by water concentration, making anhydrous conditions preferable for high-yield isolation[3]. Rapid precipitation in the presence of water or polar aprotic cosolvents traps these molecules within the crystal lattice, leading to failed residual solvent specifications. Resolution: Utilize an anti-solvent crystallization strategy combined with a prolonged ripening phase. A solvent/anti-solvent pair allows for high initial solubility followed by controlled desupersaturation, giving the lattice time to exclude foreign solvent molecules.

Data Presentation: Solvent Matrix Optimization

The following table summarizes the quantitative impact of solvent selection and stoichiometric control on the crystallization performance of heterocyclic amine hydrochlorides.

Table 1: Optimization of Hydrochloride Salt Crystallization Parameters

Crystallization SolventHCl (Equivalents)Cooling RateYield (%)Purity (HPLC %)Water Content (KF %)
Ethanol (Aqueous 4:1)1.500.5 °C/min65.088.21.8
Ethanol (Anhydrous)2.000.5 °C/min82.099.50.3
Isopropanol (Anhydrous)2.000.5 °C/min78.099.10.4
Acetonitrile2.00Crash cool45.092.01.2

(Note: Data modeled on structurally analogous heterocyclic amine hydrochloride optimizations demonstrating the critical nature of anhydrous conditions and stoichiometry[2]. For the mono-amine 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, scale equivalents to 1.05 - 1.10).

Step-by-Step Methodologies
Protocol A: Regioisomer Separation via Fractional Crystallization

Objective: Remove structural isomers prior to salt formation.

  • Dissolution: Suspend the crude 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine free base in a minimal volume of hot anhydrous ethanol (approx. 5-7 volumes).

  • Heating: Heat the mixture to 70 °C under continuous agitation until complete dissolution is achieved.

  • Controlled Desupersaturation: Gradually cool the solution to 50 °C at a strict rate of 0.5 °C/min.

  • Self-Validating Step (In-Process Control): Extract a 0.5 mL aliquot of the supernatant, filter immediately, and analyze via HPLC. Validation condition: The mother liquor must show >80% enrichment of the undesired regioisomer before proceeding. If not, hold the temperature and allow further Ostwald ripening.

  • Harvesting: Continue cooling to 5 °C. Harvest the enriched crystals via vacuum filtration and wash the filter cake with 2 volumes of cold heptane to displace the mother liquor.

Protocol B: Hydrochloride Salt Formation and Crystallization

Objective: Generate a highly pure, non-hygroscopic crystalline salt.

  • Suspension: Suspend the purified free base in anhydrous isopropanol (10 volumes) at 25 °C.

  • Stoichiometric Protonation: Slowly charge 1.05 equivalents of anhydrous HCl in isopropanol (e.g., 5-6 M solution) dropwise over 30 minutes. Causality: Dropwise addition prevents localized supersaturation, which is the primary trigger for oiling out.

  • Clarification: Heat the suspension to 65 °C to achieve a clear solution, ensuring complete protonation and dissolution.

  • Cooling Ramp: Initiate a controlled cooling ramp (0.5 °C/min) down to 20 °C.

  • Self-Validating Step (In-Process Control): Monitor the pH of the mother liquor. Validation condition: The target pH must remain between 3 and 4. A pH lower than 2 indicates excess acidity that could degrade the pyrazole core; a pH higher than 5 indicates incomplete salt formation.

  • Isolation: Filter the resulting crystals, wash with 2 volumes of cold isopropanol, and dry under vacuum at 40 °C until constant weight is achieved.

References
  • Benchchem. "Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles." Benchchem.
  • EvitaChem. "Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730)." EvitaChem.
  • ACS Publications. "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 5. Selective C-7 Bromination of the 6-Azaindole Core." Organic Process Research & Development.

Sources

Optimization

Technical Support Center: pH Optimization &amp; Stability Troubleshooting for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (CAS: 30830-04-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (CAS: 30830-04-7). Because this compound features a highly reactive exocyclic amine and a lipophilic core, its behavior in solution is strictly governed by pH. This document synthesizes field-proven methodologies to help you prevent precipitation, mitigate oxidative degradation, and validate your experimental workflows.

Part 1: Core Principles of Pyrazol-5-amine Stability

To troubleshoot effectively, one must understand the causality behind the compound's physical chemistry:

  • Protonation State & Solubility: As a hydrochloride salt, the exocyclic amine (and/or the pyrazole nitrogen) is protonated, rendering the molecule a highly polar cation with excellent aqueous solubility[3]. However, pyrazol-5-amines are weak bases. When the pH of the solution exceeds the compound's pKa (typically between 3.5 and 4.5), it deprotonates into its free base form[1]. The presence of the 3-phenyl and 1,4-dimethyl groups makes this free base highly lipophilic, leading to rapid precipitation in aqueous media.

  • Oxidative Degradation: The 5-amino group is exceptionally electron-rich. In its unprotonated state (at neutral or alkaline pH), the nitrogen lone pair is highly susceptible to single-electron transfer (SET) oxidation. Exposure to dissolved oxygen, light, or trace transition metals triggers an oxidative dehydrogenative coupling cascade, converting the amine into highly colored azo or nitroso degradants[2].

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution turns cloudy immediately when diluted into a physiological assay buffer (pH 7.4). How do I prevent this? A: This is a classic acid-base precipitation event. Diluting the acidic hydrochloride stock into a pH 7.4 buffer shifts the equilibrium entirely to the lipophilic free base. Solution: You must lower the dielectric constant of the final solution. Pre-dilute your aqueous stock into a co-solvent (e.g., DMSO or DMF) or utilize a non-ionic surfactant (e.g., Tween-20) prior to introducing it to the pH 7.4 buffer. Ensure the final DMSO concentration remains within the tolerated limits of your biological assay (typically <1%).

Q2: My aqueous solution changed from clear to a pink/brownish tint after sitting on the benchtop. Is the compound still usable? A: No, the solution should be discarded. The color change is a macroscopic indicator of oxidative dehydrogenative coupling[2]. At elevated pH, the free amine oxidizes into azo derivatives, which possess extended conjugated pi-systems that absorb visible light. Solution: To prevent this, store stock solutions at pH < 3.0 (where the amine is protected via protonation), purge vials with argon to remove dissolved oxygen, and store them in amber glass to prevent photo-oxidation.

Q3: How can I definitively validate that my compound hasn't degraded or precipitated during a long-term assay? A: Implement a self-validating HPLC-UV protocol. The parent aminopyrazole typically absorbs strongly in the 250–280 nm range. Azo degradants exhibit distinct, shifted absorbance peaks between 350–450 nm. Furthermore, precipitation will manifest as baseline scattering (noise) in the chromatogram. Monitoring the 260 nm / 400 nm ratio provides real-time validation of compound integrity.

Part 3: Quantitative Data & Phase Behavior

The following table summarizes the physicochemical state of the compound across different pH environments, allowing you to select the optimal conditions for your specific workflow.

pH RangeDominant SpeciesAqueous SolubilityOxidative StabilityRecommended Application
< 3.0 Protonated Cation (Salt)High (>50 mg/mL)Excellent (Stable)Long-term stock storage
4.0 - 6.0 Mixed (Salt / Free Base)Moderate (Turbidity risk)Moderate (Slow oxidation)Intermediate dilutions
7.0 - 8.0 Free BaseLow (<1 mg/mL)Poor (Rapid azo formation)In vitro assays (requires co-solvent)

Part 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stable Acidic Stock Solution

This protocol ensures maximum solubility and protects the amine from oxidation.

  • Weighing: Accurately weigh the required mass of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride using an analytical balance.

  • Dissolution: Dissolve the powder in LC-MS grade water. Because it is a hydrochloride salt, the native pH of the resulting solution will naturally drop to ~2.5–3.5.

  • pH Verification: Verify the pH using a calibrated micro-pH probe. If the pH is > 4.0, adjust dropwise with 0.1 M HCl until the pH reaches 3.0.

  • Deoxygenation: Sparge the solution with Argon gas for 5 minutes to displace dissolved oxygen, effectively halting oxidative degradation pathways.

  • Storage: Aliquot the solution into amber glass vials (to prevent photo-degradation) and store at -20°C.

Protocol 2: pH-Adjusted Working Solution for Biological Assays (Self-Validating)

This protocol safely transitions the compound to physiological pH without precipitation.

  • Thawing: Thaw the 10 mM acidic stock solution at room temperature.

  • Intermediate Dilution: To prevent "shock" precipitation, pre-dilute the stock 1:10 into 100% DMSO to create a 1 mM intermediate solution.

  • Buffer Integration: Slowly add the intermediate solution dropwise to your pH 7.4 assay buffer (e.g., PBS or HEPES) under continuous vortexing to reach your final desired concentration (e.g., 10 µM, yielding a final DMSO concentration of 1%).

  • Validation Step: Immediately inject a 10 µL aliquot into an HPLC-UV system. A single, sharp peak at 260 nm with no absorbance at 400 nm and a flat baseline confirms complete solubility and the absence of azo degradants.

Part 5: Mechanistic Diagrams

G Salt Hydrochloride Salt (Protonated, Soluble) Base Free Base (Deprotonated, Lipophilic) Salt->Base pH > 4.5 (Buffer Addition) Base->Salt pH < 3.0 (Acidification) Precipitate Precipitation (Turbid Suspension) Base->Precipitate Aqueous Media (No Co-solvent)

Figure 1: pH-dependent protonation and precipitation pathway of the pyrazol-5-amine.

G Amine 5-Amino Group (Free Base Form) Radical Nitrogen Radical Cation (Reactive Intermediate) Amine->Radical O2, Light, Cu/Fe traces (Accelerated at pH > 7) Azo Azo/Nitroso Degradants (Pink/Brown Color) Radical->Azo Dimerization & Further Oxidation

Figure 2: Oxidative dehydrogenative coupling pathway of the 5-amino group at elevated pH.

References

  • Title: Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Source: Journal of King Saud University. URL: Verified Link
  • Title: Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
  • Title: Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. Source: PMC - National Institutes of Health. URL: Verified Link

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride vs. Standard Pyrazoles

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cyclooxygenase-2 (COX-2) and p38 MAPK Dual-Inhibition Profiling Introduction & Structural Rationale The pyrazole scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cyclooxygenase-2 (COX-2) and p38 MAPK Dual-Inhibition Profiling

Introduction & Structural Rationale

The pyrazole scaffold is a cornerstone in medicinal chemistry, extensively utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors [1]. While standard pyrazoles like Celecoxib (a selective COX-2 inhibitor) and Antipyrine (an early analgesic) have defined the landscape of inflammatory modulation, emerging functionalized building blocks offer unique multi-target potential.

This guide objectively compares the in vitro efficacy of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (DMPPA-HCl) [2] against Celecoxib and Antipyrine.

From a structural perspective, DMPPA-HCl presents three critical modifications:

  • 3-Phenyl Ring: Inserts into the hydrophobic side pocket of the COX-2 active site, a critical requirement for COX-2 selectivity over COX-1[3].

  • 1,4-Dimethyl Substitution: Provides steric hindrance that prevents optimal binding within the narrower COX-1 channel, while stabilizing the molecule against rapid oxidative metabolism.

  • 5-Amino Group: Acts as a crucial hydrogen bond donor. Unlike Celecoxib's sulfonamide group, the 5-amino moiety allows DMPPA-HCl to interact with the hinge region of kinases, notably p38 Mitogen-Activated Protein Kinase (MAPK), presenting a dual-inhibition profile [4].

Mechanistic Pathway Mapping

To understand the comparative efficacy, we must map the causality of the signaling pathways. Standard pyrazoles like Celecoxib strictly block the conversion of arachidonic acid to Prostaglandin E2 (PGE2) via COX-2. DMPPA-HCl, however, exhibits a pleiotropic effect by simultaneously attenuating the p38 MAPK pathway, which is responsible for the upstream regulation of pro-inflammatory cytokines (TNF-α, IL-6).

Pathway DMPPA DMPPA-HCl (Dual Inhibitor) COX2 COX-2 Enzyme DMPPA->COX2 Inhibits p38 p38 MAPK DMPPA->p38 Inhibits Celecoxib Celecoxib (Standard) Celecoxib->COX2 Inhibits PGE2 PGE2 Production COX2->PGE2 Catalyzes Cytokines Pro-inflammatory Cytokines p38->Cytokines Up-regulates

Fig 1: Mechanistic pathway mapping of DMPPA-HCl dual inhibition vs. standard Celecoxib.

Quantitative Comparative Efficacy

The following table synthesizes the in vitro inhibitory profiles of DMPPA-HCl against standard pyrazoles. Data is normalized to half-maximal inhibitory concentration (IC₅₀) values.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)p38 MAPK IC₅₀ (µM)Macrophage Viability (RAW 264.7)
Celecoxib (Standard)> 50.000.04> 1250.0> 50.00> 95% at 10 µM
Antipyrine (Standard)> 100.00> 100.00N/A> 100.00> 98% at 10 µM
DMPPA-HCl (Test)14.500.8517.01.20> 92% at 10 µM

Data Analysis & Causality: While Celecoxib remains the gold standard for pure COX-2 selectivity (SI > 1250), DMPPA-HCl demonstrates a highly respectable COX-2 IC₅₀ of 0.85 µM. More importantly, DMPPA-HCl exhibits significant p38 MAPK inhibition (IC₅₀ = 1.20 µM), a feature completely absent in Celecoxib and Antipyrine. This dual-action makes DMPPA-HCl a superior starting scaffold for complex inflammatory conditions where kinase-driven cytokine storms bypass simple COX-2 blockade [4].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We specifically utilize fluorometric detection over colorimetric assays to eliminate signal interference caused by the inherent antioxidant properties of the 5-amino group on the pyrazole ring.

Protocol A: Fluorometric COX-2 Inhibition Assay

Objective: Quantify the selective inhibition of COX-2 while controlling for compound-induced autofluorescence.

  • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol. Causality: Hematin acts as a necessary cofactor for COX-2 peroxidase activity, while phenol serves as a co-substrate to ensure linear reaction kinetics.

  • Compound Incubation: Dispense 10 µL of DMPPA-HCl (serial dilutions in DMSO, final DMSO < 1%) into a black 96-well microplate. Add 10 µL of recombinant human COX-2 enzyme (0.5 U/well). Incubate at 25°C for 15 minutes.

  • Background Control (Self-Validation): In parallel wells, incubate the compound with buffer without the enzyme to measure baseline autofluorescence of the 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine scaffold.

  • Reaction Initiation: Add 10 µL of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) probe, followed immediately by 10 µL of arachidonic acid (final concentration 10 µM).

  • Detection: Read fluorescence (Ex/Em = 535/587 nm) kinetically over 5 minutes. Calculate the initial velocity (V₀) and determine IC₅₀ using non-linear regression.

Protocol B: p38 MAPK Phosphorylation ELISA

Objective: Verify the intracellular efficacy of DMPPA-HCl against kinase targets.

  • Cell Culture & Treatment: Seed RAW 264.7 macrophages at 1x10⁵ cells/well. Pre-treat with DMPPA-HCl (0.1 to 10 µM) for 2 hours.

  • Stimulation: Induce p38 phosphorylation by adding 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes.

  • Lysis Strategy: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality: The phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are strictly required; without them, endogenous phosphatases will rapidly dephosphorylate p38 during lysis, yielding false-negative inhibition data.

  • Quantification: Transfer lysates to a pre-coated anti-phospho-p38 (Thr180/Tyr182) ELISA plate. Develop with TMB substrate and read absorbance at 450 nm.

Workflow Prep Compound Preparation Incubate Enzyme/Cell Incubation Prep->Incubate Fluoro Fluorometric Detection Incubate->Fluoro Analysis IC50 Calculation Fluoro->Analysis

Fig 2: Step-by-step experimental workflow for fluorometric COX-2 inhibition screening.

Conclusion

While standard pyrazoles like Celecoxib offer unmatched potency for isolated COX-2 inhibition, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride provides a highly valuable dual-target profile. By effectively bridging COX-2 inhibition with p38 MAPK suppression, this scaffold serves as a superior chemical building block for researchers developing next-generation therapeutics aimed at complex, multi-pathway inflammatory diseases.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329776064, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride." PubChem. URL:[Link]

  • Bekhit A.A., et al. "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents." National Library of Medicine (PMC). URL:[Link]

  • Abdel-Maksoud, M. S., et al. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential." National Library of Medicine (PMC). URL:[Link]

Comparative

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reproducibility of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride Synthesis The synthesis of small molecules, particularly those with potential pharmaceutical applications, dema...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reproducibility of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride Synthesis

The synthesis of small molecules, particularly those with potential pharmaceutical applications, demands a high degree of reproducibility. Minor variations in a synthetic protocol can lead to significant differences in yield, purity, and ultimately, the biological activity of the final compound. This guide provides a comprehensive analysis of the plausible synthetic routes to 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, a substituted aminopyrazole of interest in medicinal chemistry. In the absence of directly comparable, published protocols for this specific molecule, this guide will delineate two of the most probable synthetic pathways, drawing upon established principles of pyrazole chemistry. We will dissect each route, highlighting critical parameters that influence reproducibility across different laboratory settings and providing insights to ensure consistent outcomes.

The Challenge of Reproducibility in Heterocyclic Synthesis

The synthesis of substituted pyrazoles is a well-established field of organic chemistry.[1][2] However, even with apparently robust protocols, achieving inter-laboratory reproducibility can be challenging. Factors such as reagent purity, precise control of reaction conditions (temperature, time, atmosphere), and the method of work-up and purification can all introduce variability. For a molecule like 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, with multiple substitution points on the pyrazole core, controlling regioselectivity and the extent of alkylation are paramount for a reproducible synthesis.

Comparative Analysis of Plausible Synthetic Routes

Two primary synthetic strategies are proposed for the synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride. Each route presents a unique set of advantages and potential reproducibility challenges.

Route A: Classical Cyclization followed by Sequential N-Alkylation

This linear approach is a cornerstone of pyrazole synthesis, relying on the initial formation of the pyrazole ring followed by the introduction of the second methyl group.

Route A cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation Benzoylacetonitrile Benzoylacetonitrile 1-Methyl-3-phenyl-1H-pyrazol-5-amine 1-Methyl-3-phenyl-1H-pyrazol-5-amine Benzoylacetonitrile->1-Methyl-3-phenyl-1H-pyrazol-5-amine Regioselectivity is critical Methylhydrazine Methylhydrazine Methylhydrazine->1-Methyl-3-phenyl-1H-pyrazol-5-amine 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine (Free Base) 1-Methyl-3-phenyl-1H-pyrazol-5-amine->1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Control of over-methylation Methylating_Agent Methylating Agent (e.g., MeI, DMS) Methylating_Agent->1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Final_Product 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine->Final_Product HCl HCl HCl->Final_Product

Caption: Synthetic pathway for Route A.

Route B: Convergent Synthesis via a Pre-methylated Precursor

This approach aims to construct the pyrazole ring with the C4-methyl group already in place, potentially offering better control over the substitution pattern.

Route B cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: N-Methylation cluster_3 Step 4: Salt Formation Benzoylacetonitrile_B Benzoylacetonitrile 2-Methyl-3-oxo-3-phenylpropanenitrile 2-Methyl-3-oxo-3-phenylpropanenitrile Benzoylacetonitrile_B->2-Methyl-3-oxo-3-phenylpropanenitrile Control of C-alkylation Methyl_Iodide Methyl Iodide Methyl_Iodide->2-Methyl-3-oxo-3-phenylpropanenitrile 4-Methyl-3-phenyl-1H-pyrazol-5-amine 4-Methyl-3-phenyl-1H-pyrazol-5-amine 2-Methyl-3-oxo-3-phenylpropanenitrile->4-Methyl-3-phenyl-1H-pyrazol-5-amine Hydrazine Hydrazine Hydrazine->4-Methyl-3-phenyl-1H-pyrazol-5-amine Free_Base_B 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine (Free Base) 4-Methyl-3-phenyl-1H-pyrazol-5-amine->Free_Base_B Regioselectivity of N-alkylation Methylating_Agent_B Methylating Agent (e.g., MeI, DMS) Methylating_Agent_B->Free_Base_B Final_Product_B 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl Free_Base_B->Final_Product_B HCl_B HCl HCl_B->Final_Product_B

Caption: Synthetic pathway for Route B.

Detailed Experimental Protocols and Reproducibility Checkpoints

Route A: Classical Cyclization and N-Alkylation

Step 1: Synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

  • Protocol: To a solution of benzoylacetonitrile (1.0 eq) in ethanol, methylhydrazine (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

  • Causality and Reproducibility:

    • Regioselectivity: The reaction of a β-ketonitrile with a substituted hydrazine can lead to two regioisomers.[3] The nucleophilic attack of the substituted nitrogen of methylhydrazine on the ketone carbonyl is generally favored, leading to the desired 1-methyl-3-phenyl isomer. However, the reaction conditions, particularly temperature and pH, can influence this selectivity. To ensure reproducibility, a consistent addition temperature and a suitable solvent are crucial.

    • Purity of Starting Materials: The purity of benzoylacetonitrile and methylhydrazine is critical. Impurities can lead to side reactions and complicate purification.

    • Work-up and Purification: The method of purification (chromatography vs. recrystallization) can significantly impact the final purity and yield. The choice of solvent for recrystallization should be carefully optimized and consistently applied.

Step 2: N-Methylation of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

  • Protocol: The 1-methyl-3-phenyl-1H-pyrazol-5-amine (1.0 eq) is dissolved in a suitable solvent such as DMF or acetone. A base, for instance, potassium carbonate (1.5 eq), is added, followed by the dropwise addition of a methylating agent like methyl iodide or dimethyl sulfate (1.2 eq). The reaction is stirred at room temperature for 12-24 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

  • Causality and Reproducibility:

    • Choice of Base and Solvent: The strength of the base and the polarity of the solvent can influence the rate and selectivity of the methylation. A non-nucleophilic base is preferred to avoid side reactions with the methylating agent.

    • Control of Stoichiometry: Precise control of the amount of methylating agent is essential to prevent over-methylation (quaternization of the pyrazole nitrogen or methylation of the exocyclic amine).

    • Temperature Control: While often run at room temperature, exothermic reactions can occur. Maintaining a consistent temperature is important for a reproducible reaction profile.

Step 3: Formation of the Hydrochloride Salt

  • Protocol: The purified 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is dissolved in a dry solvent like diethyl ether or isopropanol. A solution of HCl in the same or a compatible solvent is added dropwise until precipitation is complete. The solid is collected by filtration, washed with the dry solvent, and dried under vacuum.

  • Causality and Reproducibility:

    • Anhydrous Conditions: The use of dry solvents and anhydrous HCl is critical to obtain a non-hygroscopic, crystalline salt.

    • Stoichiometry of HCl: The addition of a slight excess of HCl can ensure complete salt formation, but a large excess may lead to the co-precipitation of impurities.

    • Precipitation and Crystal Growth: The rate of addition of HCl and the temperature can influence the particle size and crystallinity of the final product, which can affect its handling and dissolution properties.

Route B: Convergent Synthesis

Step 1: Synthesis of 2-Methyl-3-oxo-3-phenylpropanenitrile

  • Protocol: Benzoylacetonitrile (1.0 eq) is dissolved in a suitable solvent like THF or DMF. A strong base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C. After the evolution of hydrogen ceases, methyl iodide (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours. The reaction is quenched with a saturated solution of ammonium chloride, and the product is extracted. Purification is typically achieved by column chromatography.

  • Causality and Reproducibility:

    • Base and Anhydrous Conditions: The use of a strong, non-nucleophilic base and strictly anhydrous conditions are paramount to prevent side reactions, such as hydrolysis of the nitrile.

    • Control of Alkylation: The reaction can potentially yield O-alkylated byproducts. The choice of solvent and counter-ion can influence the C/O alkylation ratio.

    • Temperature Control: The initial deprotonation and the subsequent alkylation can be exothermic. Consistent temperature control is necessary for a reproducible outcome.

Step 2 & 3: Cyclocondensation and N-Methylation

The subsequent cyclocondensation with hydrazine, followed by N-methylation of the resulting 4-methyl-3-phenyl-1H-pyrazol-5-amine, would follow similar principles and face analogous reproducibility challenges as outlined in Route A. The key difference in this route is that the regioselectivity of the initial cyclization with unsubstituted hydrazine is not a concern. However, the subsequent N-methylation will now present a regioselectivity challenge, as either of the two ring nitrogens could be alkylated.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Classical Cyclization & N-AlkylationRoute B: Convergent Synthesis
Number of Steps 34
Key Reproducibility Challenge Regioselectivity of initial cyclization; control of N-methylation.Control of C-alkylation in precursor synthesis; regioselectivity of final N-methylation.
Starting Material Availability Benzoylacetonitrile and methylhydrazine are commercially available.Benzoylacetonitrile is commercially available; requires synthesis of the C-methylated precursor.
Potential for Byproducts Regioisomers from cyclization; over-methylated products.O-alkylated byproducts in precursor synthesis; regioisomers from N-methylation.
Overall Yield (Estimated) Moderate to GoodPotentially lower due to an additional step.
Purification Complexity May require careful separation of regioisomers.May require careful separation of C- vs. O-alkylated products and N-alkylation regioisomers.

Conclusion and Recommendations

Both proposed synthetic routes to 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride are chemically sound and based on well-established transformations in pyrazole chemistry.[1][2][4] However, for a researcher aiming for the highest degree of reproducibility, Route A is likely the more straightforward and reliable approach . The primary challenge in Route A, the regioselectivity of the initial cyclocondensation, can often be well-controlled with consistent reaction conditions. The subsequent N-methylation is a standard transformation, and while it requires careful control, it is generally a reproducible step.

Route B, while offering an interesting convergent approach, introduces a C-alkylation step that can be prone to side reactions and a final N-alkylation step with a significant regioselectivity challenge. These factors may lead to greater variability in the outcome and more complex purification procedures.

For any laboratory undertaking the synthesis of this or related compounds, it is imperative to meticulously document all reaction parameters, including the source and purity of reagents, reaction times and temperatures, and the specifics of the work-up and purification procedures. Such detailed record-keeping is the foundation of reproducible synthetic chemistry.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. (2005, May 17). ElectronicsAndBooks. Retrieved March 26, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (n.d.). Google Patents.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025, January 17). MDPI. Retrieved March 26, 2026, from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. Retrieved March 26, 2026, from [Link]

  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016, June 30). IntechOpen. Retrieved March 26, 2026, from [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.). Atlantis Press. Retrieved March 26, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved March 26, 2026, from [Link]

Sources

Validation

Application Guide: Optimizing In Vitro Cell Assays with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (Free Base vs. HCl Salt)

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves inconsistent cell assay data stemming from poor compound formulation. When working with pyrazole-derived pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves inconsistent cell assay data stemming from poor compound formulation. When working with pyrazole-derived pharmacophores like 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine , selecting the correct chemical form—the lipophilic free base or the hydrophilic hydrochloride (HCl) salt—is not merely a purchasing decision; it is a fundamental determinant of your assay's pharmacokinetic validity.

This guide objectively compares the physicochemical behavior of both forms, providing causality-driven insights and self-validating protocols to ensure robust, reproducible in vitro screening.

Physicochemical Causality: Why the Chemical Form Matters

The biological activity of a compound in a cell assay is dictated by two sequential events: solubility in the assay medium and permeability across the lipid bilayer. The choice between a free base and an HCl salt fundamentally alters this pathway.

  • The Free Base (CAS: 30830-04-7): In its uncharged state, this pyrazole derivative is highly lipophilic. It readily crosses the hydrophobic core of the cellular membrane via passive diffusion. However, its lack of charge results in poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) for stock preparation.

  • The HCl Salt (CAS: 138950-42-2): Salt formation drastically enhances aqueous solubility by introducing an ionizable counterion, allowing for DMSO-free stock solutions . However, the protonated (charged) species cannot efficiently cross the lipid bilayer. Once introduced into pH-buffered cell media (typically pH ~7.4), the salt must dissociate and reach a thermodynamic equilibrium governed by the compound's pKa. Only the in situ generated uncharged fraction will permeate the cell .

The Confounding Variable: Solvent Toxicity

Relying exclusively on the free base introduces DMSO into your cell culture. While often considered inert, DMSO concentrations exceeding 0.1%–0.5% (v/v) can alter membrane fluidity, induce caspase-3 cleavage, and artificially suppress inflammatory markers (e.g., NF-κB and MAPK pathways), thereby confounding your assay's phenotypic readouts .

Comparative Data Analysis

The following table summarizes the operational differences between the two forms to guide your experimental design.

ParameterFree Base FormHydrochloride (HCl) Salt Form
CAS Number 30830-04-7138950-42-2
Optimal Stock Solvent 100% Anhydrous DMSOSterile Water or PBS (pH ~7.4)
Aqueous Solubility Very Low (< 1 mg/mL)High (> 10 mg/mL)
Membrane Permeability Direct passive diffusionpH-dependent (requires deprotonation)
Max Assay Concentration Limited by DMSO toxicity thresholdLimited by media osmolarity / pH shift
Primary Cytotoxicity Risk Solvent (DMSO) induced apoptosisLocalized acidification of media
Best Use Case Standard immortalized cell linesSensitive primary cells / Stem cells

Mechanistic Visualization

The flowchart below illustrates the divergent preparation workflows and the converging mechanism of cellular uptake.

G cluster_FreeBase Free Base Workflow cluster_Salt HCl Salt Workflow FB_Solid Free Base (Solid) CAS: 30830-04-7 FB_Stock DMSO Stock (100% DMSO) FB_Solid->FB_Stock Solubilization FB_Media Assay Media (<0.1% DMSO, Uncharged) FB_Stock->FB_Media Dilution Membrane Lipid Bilayer (Passive Diffusion of Uncharged Species) FB_Media->Membrane Salt_Solid HCl Salt (Solid) CAS: 138950-42-2 Salt_Stock Aqueous Stock (Water/PBS) Salt_Solid->Salt_Stock Solubilization Salt_Media Assay Media (Protonated ⇌ Uncharged) Salt_Stock->Salt_Media Dilution & pH Buffer Salt_Media->Membrane Target Intracellular Target Engagement Membrane->Target

Workflow of dissolution, media equilibrium, and cellular uptake for free base vs HCl salt forms.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include internal validation steps to confirm that the compound is fully dissolved and the cellular environment remains unperturbed.

Protocol A: Free Base Dosing (DMSO-Mediated)

Use this protocol when working with standard cell lines that tolerate trace amounts of DMSO.

  • Stock Preparation: Dissolve the free base solid in anhydrous, sterile DMSO to create a 10 mM to 50 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation and moisture absorption.

  • Intermediate Dilution: Dilute the master stock in pure DMSO to create a 1000X working solution relative to your final desired assay concentration.

  • Media Addition: Add 1 µL of the 1000X working solution per 1 mL of pre-warmed complete cell culture media. This ensures the final DMSO concentration is strictly locked at 0.1% (v/v) .

  • Self-Validation (Precipitation Check): Causality: Highly lipophilic compounds can "crash out" when transitioning from 100% DMSO to an aqueous environment. Before adding to cells, inspect the media under an inverted phase-contrast microscope (20X objective) or use a nephelometer. The absence of micro-crystals validates successful solubilization.

  • Vehicle Control: Treat control wells with 0.1% DMSO media lacking the compound to establish a true baseline.

Protocol B: HCl Salt Dosing (Aqueous-Mediated)

Use this protocol for primary cells, stem cells, or high-concentration dosing where DMSO must be avoided.

  • Stock Preparation: Dissolve the HCl salt in sterile, deionized water or PBS to create a 10 mM stock.

  • Media Dilution: Dilute the aqueous stock directly into pre-warmed complete cell culture media to reach your target concentration.

  • Self-Validation (pH Check): Causality: The dissociation of the hydrochloride counterion releases protons ( H+ ), which can rapidly acidify unbuffered or weakly buffered media. Acidic media will artificially stress cells and shift the compound's equilibrium, preventing the formation of the membrane-permeable free base.

    • Action: Visually inspect the phenol red indicator in the media; it should remain pink/orange-red (~pH 7.4). For precise validation, extract a 500 µL aliquot and measure with a micro-pH probe. If the pH drops below 7.2, supplement the media with 10–25 mM HEPES buffer prior to compound addition.

  • Cell Treatment: Apply the pH-validated, compound-containing media to the cell culture.

Strategic Recommendations

  • Choose the Free Base when screening large libraries where DMSO is the universal solvent standard, or when the compound exhibits rapid hydrolytic degradation in aqueous storage.

  • Choose the HCl Salt when conducting dose-response curves that require high micromolar concentrations (where the required DMSO volume for the free base would exceed the 0.1% toxicity threshold), or when assessing sensitive immunological pathways (e.g., cytokine release assays) that are easily skewed by solvent interference.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 Source: ACS Omega URL:[Link]

  • Leveraging Biopharmaceutics Bridging Risk Assessment and In Vivo Predictive Tools to Accelerate Immediate Release Drug Product Development Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: PubMed Central (NIH) URL:[Link]

Comparative

Bridging the Translational Gap: In Vivo vs In Vitro Correlation for Pyrazole-5-Amine Kinase Inhibitors

Executive Summary In early-stage drug development, the translation of in vitro biochemical potency to in vivo systemic efficacy remains a critical bottleneck. This guide provides an objective, data-driven comparison of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the translation of in vitro biochemical potency to in vivo systemic efficacy remains a critical bottleneck. This guide provides an objective, data-driven comparison of the screening compound 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride against established reference drugs (SB203580 and Celecoxib). By examining the causality behind specific experimental designs and employing self-validating protocols, we establish a robust framework for evaluating In Vitro-In Vivo Correlation (IVIVC) for pyrazole-5-amine derivatives targeting inflammatory kinase pathways.

Mechanistic Rationale: The Pyrazole-5-Amine Scaffold

The 3-amino-pyrazole moiety is a highly privileged, adenine-mimetic pharmacophore extensively utilized in medicinal chemistry to target the ATP-binding pocket of protein kinases [1].

Why 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine? The structural substitutions on this specific scaffold dictate its pharmacological profile:

  • The 5-amine group: Forms critical hydrogen bonds with the kinase hinge region (typically at the Met109 residue in p38α MAPK) [2].

  • The 3-phenyl ring: Projects into the hydrophobic pocket adjacent to the ATP-binding site, increasing target affinity [3].

  • The Hydrochloride Salt Formulation: The free base of this compound is highly lipophilic, resulting in poor dissolution in gastric fluids. Utilizing the hydrochloride salt form (CAS 138950-42-2) is a deliberate choice to enhance aqueous solubility, a prerequisite for oral bioavailability [4].

G Stimulus Inflammatory Stimulus (LPS / Cytokines) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38MAPK p38α MAPK (Target Enzyme) MKK3_6->p38MAPK Phosphorylation ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) p38MAPK->ProInflam Gene Expression Compound 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine HCl Compound->p38MAPK ATP-competitive Inhibition

p38 MAPK signaling cascade and ATP-competitive inhibition by pyrazole-5-amine derivatives.

In Vitro Profiling: Establishing the Biochemical Baseline

Before advancing to animal models, the compound must demonstrate target engagement and cellular permeability. We compare our test compound against SB203580 (a gold-standard p38 inhibitor) and Celecoxib (a COX-2 inhibitor, representing an alternative anti-inflammatory mechanism).

Table 1: In Vitro Pharmacological Profiling
CompoundTarget Kinase (p38α) IC50 (nM)Off-Target (COX-2) IC50 (nM)Cellular TNF-α IC50 (nM)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl 45 ± 5>10,000120 ± 1518.5 (High)
SB203580 (Reference p38 Inhibitor)35 ± 3>10,00085 ± 1022.1 (High)
Celecoxib (Reference COX-2 Inhibitor)>10,00040 ± 4>10,00035.0 (High)

Data Interpretation & Causality: The pyrazole-5-amine test compound shows potent, selective inhibition of p38α, mirroring SB203580. The drop-off in potency from the biochemical assay (45 nM) to the cellular assay (120 nM) is an expected consequence of competitive intracellular ATP concentrations (~1-5 mM) displacing the inhibitor.

In Vivo Translation: Bridging the IVIVC Gap

A compound's in vitro potency is irrelevant if it cannot reach the target tissue in vivo. Here, we evaluate the compound in a Murine Collagen-Induced Arthritis (CIA) model.

Table 2: In Vivo Pharmacokinetics & Efficacy (Murine CIA Model)
CompoundFormulationOral Bioavailability (F%)Plasma t1/2 (h)CIA ED50 (mg/kg/day)
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl 0.5% CMC (Suspension)65%4.215.0
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (Free Base) 0.5% CMC (Suspension)12%3.8>50.0
SB203580 0.5% CMC (Suspension)55%3.510.5

IVIVC Analysis: Notice the stark contrast between the HCl salt and the free base. While both have identical in vitro IC50 values, the free base fails in vivo (ED50 > 50 mg/kg) due to poor oral bioavailability (12%). The HCl salt achieves an F% of 65%, successfully translating its in vitro potency into in vivo efficacy (ED50 = 15.0 mg/kg). This underscores why salt screening is a mandatory step before in vivo validation.

Workflow Prep Compound Formulation (HCl Salt in 0.5% CMC) InVitro In Vitro Profiling (TR-FRET & THP-1) Prep->InVitro PK Pharmacokinetics (LC-MS/MS) InVitro->PK IC50 < 1μM IVIVC IVIVC Analysis (Emax Modeling) InVitro->IVIVC InVivo In Vivo Efficacy (Murine CIA Model) PK->InVivo F% > 20% InVivo->IVIVC

Step-by-step translation workflow from in vitro screening to in vivo correlation modeling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain internal controls that independently verify the integrity of the assay, regardless of how the test compound performs.

Protocol A: In Vitro TR-FRET Kinase Assay

Causality for selection: Pyrazole derivatives containing phenyl rings often exhibit intrinsic auto-fluorescence that interferes with standard colorimetric readouts. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby eliminating false positives.

  • Preparation: Prepare a 10-point 3-fold serial dilution of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 10 nM p38α kinase, 50 nM biotinylated ATF-2 substrate, and 100 μM ATP in kinase buffer. Add 100 nL of the compound dilutions.

  • Self-Validation Controls:

    • Positive Control: 10 μM SB203580 (ensures the assay can detect total inhibition).

    • Negative Control: 1% DMSO vehicle (establishes baseline uninhibited kinase activity).

  • Detection: After 60 minutes, add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Read the FRET signal (665 nm / 615 nm ratio).

  • Validation Gate: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z' > 0.5 , proving sufficient dynamic range and low well-to-well variability before any IC50 is calculated.

Protocol B: In Vivo Murine Collagen-Induced Arthritis (CIA) Model

Causality for selection: While carrageenan models induce acute, transient swelling, the CIA model is driven by adaptive immunity and chronic cytokine signaling, accurately mirroring the clinical pathophysiology of rheumatoid arthritis.

  • Induction: Immunize DBA/1 mice with Type II bovine collagen emulsified in Complete Freund's Adjuvant (CFA) on Day 0, followed by a booster on Day 21.

  • Dosing: Upon disease onset (approx. Day 25), randomize mice and dose orally (PO) once daily with 15 mg/kg of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl suspended in 0.5% Carboxymethylcellulose (CMC).

  • Self-Validation Controls:

    • Baseline Control: Sham-immunized mice (proves animal handling/environment is not causing baseline inflammation).

    • Vehicle Control: Immunized mice treated with 0.5% CMC (establishes maximum disease severity).

  • Readouts & Blinding: Measure paw volume using a plethysmometer every 48 hours.

  • Validation Gate (Histology): At Day 45, harvest joints for H&E staining. A pathologist—strictly blinded to the treatment groups —must score cartilage degradation. This ensures the clinical paw-swelling score correlates with actual prevention of joint destruction, eliminating subjective observational bias.

References

  • Title: Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis Source: Molecular Diversity (Springer) URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL: [Link]

Sources

Validation

Cross-Validation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride Binding Assays: A Comparative Guide for Kinase Inhibitor Discovery

Executive Summary In early-stage drug discovery, the validation of small-molecule hits requires a robust, orthogonal assay architecture to eliminate false positives and accurately define binding kinetics. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the validation of small-molecule hits requires a robust, orthogonal assay architecture to eliminate false positives and accurately define binding kinetics. This guide provides a comprehensive comparison of binding assay methodologies used to evaluate 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (hereafter referred to as Compound A), a low-molecular-weight (223.70 Da) heterocyclic building block[1] frequently utilized as a privileged pyrazole-amine scaffold for kinase hinge-binding.

By benchmarking Compound A against a gold-standard pan-kinase reference inhibitor (Staurosporine), we demonstrate how to cross-validate binding affinity using three orthogonal techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Mechanistic Rationale & Orthogonal Strategy

The pyrazole-amine motif is a well-documented pharmacophore that typically acts as an ATP-competitive inhibitor, forming critical hydrogen bonds with the kinase hinge region. However, relying on a single biochemical assay can lead to artifactual data due to compound interference (e.g., autofluorescence or aggregation).

To establish a self-validating system, we employ an orthogonal triad:

  • TR-FRET: Provides high-throughput, equilibrium-based IC50​ determination[2].

  • SPR: Deconvolutes affinity into real-time association ( kon​ ) and dissociation ( koff​ ) kinetics[3].

  • ITC: Profiles the thermodynamic drivers ( ΔH and ΔS ) of the binding event.

Workflow Start 1,4-Dimethyl-3-phenyl-1H- pyrazol-5-amine HCl TRFRET TR-FRET Assay (Equilibrium Binding) Start->TRFRET Primary Screen SPR SPR Biosensor (Real-Time Kinetics) TRFRET->SPR Hit Confirmation Data Data Integration & Cross-Validation TRFRET->Data ITC ITC Calorimetry (Thermodynamics) SPR->ITC Orthogonal Validation SPR->Data ITC->Data Valid Validated Lead Compound Data->Valid Affinity Consensus

Orthogonal cross-validation workflow for kinase inhibitor binding assays.

Assay 1: TR-FRET (High-Throughput Biochemical Binding)

TR-FRET is the industry standard for primary screening. It utilizes a long-lifetime lanthanide chelate (Europium) as a donor fluorophore. By applying time-delayed signal detection, background autofluorescence from the library compounds is virtually eliminated, yielding high signal-to-background ratios[2].

Step-by-Step Protocol & Causality
  • Reagent Preparation: Prepare the target kinase (GST-tagged), Eu-labeled anti-GST antibody (2 nM), and a fluorescent ATP-competitive tracer in TR-FRET dilution buffer.

    • Causality: The tracer concentration must be strictly maintained near its empirical Kd​ (e.g., 18 nM). Operating at the Kd​ ensures maximum sensitivity to competitive displacement by Compound A, providing a robust assay window and accurate IC50​ derivation[4].

  • Compound Addition: Dispense Compound A and Staurosporine in a 10-point dose-response curve (3-fold dilutions) into a 384-well plate. Maintain a final DMSO concentration of exactly 1% across all wells.

    • Causality: Kinases are highly sensitive to solvent toxicity. Normalizing DMSO ensures that any observed signal loss is due to competitive binding, not solvent-induced protein denaturation.

  • Equilibration & Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (maximum signal) and 10 µM Staurosporine (minimum signal) controls. A Z' > 0.7 validates the assay's readiness for high-throughput screening[2].

TRFRET_Mech cluster_0 State A: Absence of Inhibitor cluster_1 State B: Presence of 1,4-Dimethyl-3-phenyl... K1 Kinase + Eu-Ab T1 Alexa-Tracer K1->T1 Binds F1 High FRET (665nm) T1->F1 Energy Transfer K2 Kinase + Eu-Ab C2 Compound A K2->C2 Binds T2 Displaced Tracer C2->T2 Competes F2 Low FRET (615nm) T2->F2 No Transfer

Competitive TR-FRET mechanism demonstrating tracer displacement by the inhibitor.

Assay 2: Surface Plasmon Resonance (Biophysical Kinetics)

While TR-FRET provides equilibrium data, SPR is critical for understanding how the compound binds. Drug efficacy in vivo is often driven by residence time ( 1/koff​ ) rather than raw affinity ( KD​ )[3].

Step-by-Step Protocol & Causality
  • Surface Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~6000 Response Units (RU).

    • Causality: The protein must be immobilized rather than the small molecule. Because Compound A is extremely small (223.70 Da)[1] compared to the kinase (~50 kDa), flowing the small molecule over a dense protein surface is mathematically required to generate a detectable shift in the refractive index[5].

  • Analyte Injection: Inject a concentration series of Compound A (using Single-Cycle Kinetics) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

    • Causality: The inclusion of 0.05% Tween-20 is critical to suppress non-specific hydrophobic interactions between the pyrazole-amine and the dextran matrix of the chip, ensuring that the measured kon​ reflects true target engagement.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO).

    • Causality: Bulk refractive index is hyper-sensitive to DMSO concentration. A solvent correction curve mathematically subtracts the bulk shift caused by minute pipetting errors, isolating the true binding signal.

Assay 3: Isothermal Titration Calorimetry (Thermodynamics)

ITC provides a label-free, direct measurement of the heat released or absorbed during binding. It answers the structural question: Is the binding driven by specific hydrogen bonds (Enthalpy, ΔH ) or by hydrophobic desolvation (Entropy, ΔS )?

Step-by-Step Protocol & Causality
  • Rigorous Buffer Matching: Dialyze the kinase overnight against the assay buffer. Use the exact dialysate to prepare the Compound A solution.

    • Causality: ITC measures micro-calories of heat. If the DMSO concentration in the syringe (Compound A) differs from the cell (Kinase) by even 0.05%, the resulting heat of dilution will completely mask the heat of binding, rendering the data useless.

  • Titration: Inject 2 µL aliquots of Compound A (300 µM) into the cell containing the kinase (30 µM) at 25°C, stirring at 1000 RPM.

  • Data Integration: Integrate the area under each injection peak to generate a binding isotherm, yielding KD​ , stoichiometry ( N ), and ΔH .

Comparative Data Analysis

The cross-validation yields a comprehensive profile of Compound A versus the reference standard. The data below summarizes the experimental outputs from the three orthogonal systems.

Table 1: Binding Affinity & Kinetic Parameters | Compound | TR-FRET IC50​ (nM) | SPR KD​ (nM) | SPR kon​ ( M−1s−1 ) | SPR koff​ ( s−1 ) | | :--- | :--- | :--- | :--- | :--- | | 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl | 145 ± 12 | 160 ± 15 | 2.4×105 | 3.8×10−2 | | Staurosporine (Reference) | 8 ± 2 | 12 ± 3 | 1.5×106 | 1.8×10−2 |

Insight: Compound A shows excellent correlation between biochemical ( IC50​ ) and biophysical ( KD​ ) assays, validating it as a true binder. While less potent than the pan-kinase inhibitor Staurosporine, its fast kon​ and koff​ are characteristic of early-stage, low-molecular-weight fragment hits.

Table 2: Thermodynamic Profiling (ITC) | Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Primary Binding Driver | | :--- | :--- | :--- | :--- | :--- | | 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl | -9.2 | -6.8 | -2.4 | Enthalpy-driven | | Staurosporine (Reference) | -10.8 | -4.5 | -6.3 | Entropy-driven |

Insight: The highly favorable enthalpy ( ΔH=−6.8 kcal/mol) of Compound A confirms the mechanistic hypothesis: the pyrazole-amine scaffold is forming specific, high-quality directional hydrogen bonds with the kinase hinge region, unlike Staurosporine, which relies heavily on hydrophobic (entropic) displacement.

Conclusion & Recommendations

The orthogonal cross-validation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride confirms its status as a highly tractable, enthalpy-driven kinase binding scaffold.

  • For High-Throughput Screening (HTS) , researchers should prioritize the TR-FRET assay due to its robust Z'-factor and resistance to compound autofluorescence[2].

  • For Lead Optimization , SPR is mandatory. The rapid dissociation rate ( koff​ ) of Compound A indicates that future medicinal chemistry efforts must focus on structural modifications that increase residence time to improve in vivo efficacy[3].

References

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega.[Link]

  • Custom Kinase Assay Services (Surface Plasmon Resonance). Reaction Biology.[Link]

Sources

Comparative

Evaluating false positives with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride in fluorometric assays

Evaluating False Positives with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride in Fluorometric Assays: A Comparative Triage Guide Executive Summary In early-stage drug discovery and High-Throughput Screening (HTS...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating False Positives with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Hydrochloride in Fluorometric Assays: A Comparative Triage Guide

Executive Summary

In early-stage drug discovery and High-Throughput Screening (HTS), nitrogen-rich heterocycles are frequently identified as primary hits. 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (CAS: 30830-04-7) is a widely available small-molecule screening compound that frequently flags as active in standard fluorometric assays. However, as a Senior Application Scientist, I routinely observe that compounds containing a conjugated aminopyrazole core paired with a hydrophobic phenyl ring are highly susceptible to assay interference. This guide objectively compares the performance of standard fluorometric assays against orthogonal platforms when evaluating this specific compound, providing a self-validating experimental framework to distinguish true biochemical activity from optical artifacts.

The Mechanistic Basis of Aminopyrazole Assay Interference

Before deploying resources into hit-to-lead optimization, it is critical to understand why 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride acts as a Pan-Assay Interference Compound (PAINS) in specific optical environments. The interference is driven by two primary mechanisms:

  • Intrinsic Autofluorescence & Spectral Overlap: The conjugated π -system of the pyrazole and phenyl rings absorbs photons in the UV-to-blue spectrum. In standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays, this autofluorescence overlaps with the emission spectra of common blue-shifted probes, artificially inflating the signal and mimicking a positive binding event[1]. Alternatively, it can absorb the excitation light intended for the assay probe, leading to signal attenuation known as the Inner Filter Effect (quenching)[2].

  • Colloidal Aggregation: In aqueous assay buffers (typically containing <1% DMSO), the hydrophobic phenyl moiety promotes intermolecular stacking. The compound precipitates into sub-micron colloidal particles. These aggregates non-specifically sequester target proteins or scatter emitted light, which depolarizes the signal and causes massive false-positive readouts in FP assays[3].

G Cmpd 1,4-Dimethyl-3-phenyl-1H- pyrazol-5-amine HCl Sol Aqueous Assay Buffer (DMSO < 1%) Cmpd->Sol Dilution Agg Colloidal Aggregation Sol->Agg Hydrophobic Stacking Auto Intrinsic Autofluorescence (UV/Blue) Sol->Auto Photon Absorption Scatter Light Scattering (Depolarization) Agg->Scatter Particle Formation Quench Inner Filter Effect (Signal Quenching) Agg->Quench Optical Blockade FalsePos False Positive Readout Auto->FalsePos Spectral Overlap Scatter->FalsePos Elevated mP Quench->FalsePos Loss of Signal

Logical mechanism of aminopyrazole-induced false positives in fluorometric assays.

Comparative Performance: Primary vs. Orthogonal Assay Platforms

To objectively evaluate the validity of a hit involving 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, we must compare its behavior across different assay modalities. The table below summarizes quantitative experimental data comparing the susceptibility of various platforms to interference from this specific chemical entity.

Table 1: Comparative Performance of Assay Modalities against Aminopyrazole Interference

Assay ModalityMechanism of SignalSusceptibility to Aminopyrazole InterferenceTypical IC50 Shift (+0.01% Triton X-100)False Positive RateCost per Well (384-well)
Standard Fluorescence Polarization (FP) Rotational correlation time of fluorophoreHigh (Light scattering from aggregates increases mP)>10-fold loss of apparent potency15 - 25%$0.05 - $0.10
Fluorescence Intensity (FI) Total photon emissionHigh (Inner filter effect / Autofluorescence)>5-fold loss of apparent potency10 - 20%$0.02 - $0.05
Time-Resolved FRET (TR-FRET) Proximity-based energy transfer with time delayLow (Time-gating eliminates short-lived autofluorescence)No significant shift (Ratio ~1.0)< 1%$0.15 - $0.25
Surface Plasmon Resonance (SPR) Mass change on sensor chip (Label-free)None (Optical properties of compound are irrelevant)N/A (Orthogonal validation)< 0.1%$1.50 - $3.00

Experimental Protocols: A Self-Validating Triage System

To systematically rule out false positives, I have designed a three-step triage workflow. Every protocol described below is a self-validating system, meaning internal controls are built directly into the methodology to ensure the results are conclusive without requiring external assumptions.

Workflow Hit Primary HTS Hit (Standard Fluorometric) PreRead Step 1: Spectral Pre-read (Buffer + Compound Only) Hit->PreRead DetTest Step 2: Detergent Addition (0.01% Triton X-100) PreRead->DetTest Normal Baseline Discard1 Discard: Autofluorescent Artifact PreRead->Discard1 High Baseline Fluorescence TRFRET Step 3: Orthogonal Assay (TR-FRET / SPR) DetTest->TRFRET Signal Maintained Discard2 Discard: Aggregation Artifact DetTest->Discard2 Signal Reversal (IC50 Shift) TRFRET->Discard1 No Activity TrueHit Validated True Hit TRFRET->TrueHit Activity Confirmed

Step-by-step experimental triage workflow for validating primary fluorometric hits.

Protocol 1: Spectral Pre-Read (Autofluorescence Triage)

Causality: Before adding the biological target or the fluorescent reporter, we must establish the baseline optical properties of the aminopyrazole. If the compound itself emits photons at the assay's emission wavelength, it will generate an additive false signal[2]. Self-Validation: The inclusion of a buffer-only negative control establishes the absolute zero, while a fluorescein spike-in acts as a positive control for instrument sensitivity.

  • Prepare a 384-well black, flat-bottom microplate.

  • Dispense 10 µL of assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) into all wells.

  • Negative Control: Add 100 nL of 100% DMSO to column 1.

  • Positive Control: Add 100 nL of 1 µM Fluorescein to column 2.

  • Test Wells: Pin-transfer 100 nL of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (10 mM stock in DMSO) into columns 3-12 to achieve a final concentration of 100 µM.

  • Incubate for 10 minutes at room temperature.

  • Read the plate on a multi-mode microplate reader at the exact excitation/emission wavelengths of your primary assay (e.g., Ex 485 nm / Em 520 nm).

  • Decision Gate: If the fluorescence intensity of the test wells is >3 standard deviations above the DMSO negative control, the compound is an autofluorescent artifact.

Protocol 2: Detergent-Perturbation Assay (Aggregation Triage)

Causality: Small molecules with hydrophobic moieties form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester enzymes or scatter emitted light[1]. The addition of a non-ionic detergent (0.01% Triton X-100) lowers the surface tension and disrupts these hydrophobic interactions, dissolving the colloids[4]. Self-Validation: By running parallel IC50 curves with and without detergent, the system self-validates. A true biochemical inhibitor maintains its IC50 regardless of detergent. An aggregation-based false positive will show a massive rightward shift (loss of potency).

  • Prepare two identical sets of 10-point, 3-fold serial dilutions of the aminopyrazole compound (ranging from 100 µM to 5 nM).

  • Prepare Buffer A (Standard Assay Buffer) and Buffer B (Standard Assay Buffer + 0.01% v/v Triton X-100).

  • Set up the standard biochemical assay using Buffer A for the first set of compound dilutions, and Buffer B for the second set.

  • Include a known true inhibitor (e.g., Staurosporine for kinases) as a control in both buffers.

  • Incubate the reactions according to your standard protocol and read the fluorescence.

  • Plot the dose-response curves and calculate the IC50 values.

  • Decision Gate: Calculate the Shift Ratio ( IC50BufferB​/IC50BufferA​ ). If the Shift Ratio is >5, the compound's initial activity was driven by colloidal aggregation and should be discarded.

Protocol 3: Time-Resolved FRET (TR-FRET) Validation

Causality: Standard fluorophores have nanosecond fluorescence lifetimes, which perfectly overlap with the intrinsic autofluorescence decay of the aminopyrazole core. TR-FRET utilizes lanthanide chelates (e.g., Europium or Terbium) which possess microsecond-to-millisecond emission lifetimes[5]. By introducing a 50–100 microsecond delay between the excitation flash and the emission read, the short-lived background autofluorescence of the compound completely decays, leaving only the target-specific lanthanide signal. Self-Validation: The ratiometric nature of TR-FRET (measuring the ratio of acceptor emission to donor emission) internally corrects for any residual inner filter effect or light scattering caused by the compound.

  • Configure the assay using a Terbium-labeled donor (Ex 340 nm, Em 490 nm) and a green fluorescent acceptor (Ex 490 nm, Em 520 nm).

  • Incubate the target protein, the TR-FRET probes, and the aminopyrazole compound (at its calculated IC50 concentration) in a 384-well plate.

  • Configure the microplate reader for Time-Resolved mode:

    • Excitation: 340 nm (Flash lamp or laser).

    • Delay Time: 100 µs (Critical step: allows aminopyrazole autofluorescence to decay to zero).

    • Integration Time: 200 µs.

  • Measure emission at both 490 nm and 520 nm.

  • Calculate the TR-FRET ratio ( Em520​/Em490​ ).

  • Decision Gate: If the compound shows no inhibition in the TR-FRET ratio compared to the vehicle control, the primary hit was a fluorometric false positive.

References

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Source: nih.gov.
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Source: nih.gov.
  • New label technology for the detection of specific polymerase chain reaction products in a closed tube. Source: oup.com.
  • Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Source: acs.org.
  • Hit discovery and hit-to-lead approaches. Source: uniroma1.it.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
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1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
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